molecular formula C7H13NS2 B103596 ethenyl N,N-diethylcarbamodithioate CAS No. 18293-20-4

ethenyl N,N-diethylcarbamodithioate

Numéro de catalogue: B103596
Numéro CAS: 18293-20-4
Poids moléculaire: 175.3 g/mol
Clé InChI: ZGDBHFAHLULBLA-UHFFFAOYSA-N
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Description

Ethenyl N,N-diethylcarbamodithioate is a chemical compound within the versatile dithiocarbamate class, characterized by its dithiocarbamate functional group and an ethenyl substituent . Dithiocarbamates are renowned in research for their strong metal-chelating properties, which stem from the presence of two sulfur donor atoms that form stable complexes with a wide range of metal ions . While specific studies on this particular derivative are limited, dithiocarbamate compounds, in general, serve as valuable precursors in materials science. For instance, related lead and iron dithiocarbamate complexes have been used as single-source precursors for the synthesis of metal sulfide nanomaterials and thin films via thermal decomposition . The metal complexes derived from dithiocarbamates have also been extensively studied for applications ranging from industrial uses, such as vulcanization accelerators and froth flotation collectors, to potential medicinal uses as enzyme inhibitors and antimicrobial agents . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

Numéro CAS

18293-20-4

Formule moléculaire

C7H13NS2

Poids moléculaire

175.3 g/mol

Nom IUPAC

ethenyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C7H13NS2/c1-4-8(5-2)7(9)10-6-3/h6H,3-5H2,1-2H3

Clé InChI

ZGDBHFAHLULBLA-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SC=C

SMILES canonique

CCN(CC)C(=S)SC=C

Synonymes

Diethyldithiocarbamic acid vinyl ester

Origine du produit

United States
Foundational & Exploratory

Ethenyl N,N-Diethylcarbamodithioate: Molecular Architecture, Reactivity, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethenyl N,N-diethylcarbamodithioate (commonly known as vinyl diethyldithiocarbamate) is a highly specialized organosulfur compound characterized by a dual-functional molecular architecture. It seamlessly integrates a polymerizable ethenyl (vinyl) group with a metal-chelating, radical-stabilizing dithiocarbamate moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic chemistry, and experimental handling. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical molecular dynamics and practical, bench-level applications in polymer science, nanomedicine, and agrochemical synthesis.

Molecular Architecture & Physicochemical Profiling

The unique reactivity of ethenyl N,N-diethylcarbamodithioate stems from its distinct structural domains:

  • The Ethenyl (Vinyl) Substituent: Acts as a reactive site for free-radical polymerization, allowing the synthesis of functional homopolymers and copolymers[1].

  • The Dithiocarbamate Core (-N-C(=S)-S-): Features two sulfur donor atoms that form highly stable complexes with transition metals. Furthermore, the C-S bond adjacent to the vinyl group is photochemically labile, enabling its use as a latent radical initiator[2].

Quantitative Data Summary

Table 1: Physicochemical Properties of Ethenyl N,N-Diethylcarbamodithioate

PropertyValue / Description
IUPAC Name Ethenyl N,N-diethylcarbamodithioate
Common Synonyms Diethyldithiocarbamic acid vinyl ester; Vinyl diethyldithiocarbamate
CAS Registry Number 18293-20-4
Molecular Formula C7H13NS2
Molecular Weight 175.31 g/mol
SMILES String CCN(CC)C(=S)SC=C
Storage Conditions 15-25°C, protected from light, inert atmosphere
Primary Vulnerability Susceptible to oxidation (forms thiuram disulfides)

Mechanistic Chemistry & Reactivity

Free-Radical Polymerization and Iniferter Dynamics

The vinyl group allows the molecule to be polymerized into poly(vinyl diethyldithiocarbamate). Once polymerized, the pendant dithiocarbamate groups can undergo reversible homolytic cleavage upon UV irradiation. This behavior is the cornerstone of photoiniferter (initiator-transfer agent-terminator) mediated controlled radical polymerization. The cleavage yields a reactive macroradical and a stable dithiocarbamate radical. The stable radical does not initiate new chains but reversibly recombines with the propagating macroradical, thereby minimizing irreversible termination events and ensuring controlled chain growth.

Photoiniferter A Polymer with Pendant Dithiocarbamate B UV Irradiation (hv) A->B Absorption C Macroradical (Active) B->C Homolytic C-S Cleavage D Dithiocarbamate Radical (Stable/Deactivating) B->D Homolytic C-S Cleavage E Monomer Addition (Propagation) C->E + Monomer F Dormant Polymer Chain C->F Reversible Termination D->F Recombination E->C Chain Growth F->B Re-initiation

Caption: Reversible homolytic cleavage and propagation in photoiniferter polymerization.

Metal Chelation and Single-Source Precursors

Dithiocarbamates are renowned for their strong metal-chelating properties (2)[2]. The two sulfur atoms act as bidentate ligands, forming highly stable complexes with transition metals (e.g., Lead, Iron, Zinc). In materials science, these metal-dithiocarbamate complexes are utilized as single-source precursors. Upon thermal decomposition, they cleanly yield metal sulfide nanomaterials (e.g., PbS or FeS quantum dots) because the precursor already contains the pre-formed metal-sulfur bonds necessary for nucleation[2].

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation steps and mechanistic rationales for each action.

Protocol A: Synthesis of Poly(vinyl diethyldithiocarbamate) via Free-Radical Polymerization

Objective: To synthesize a linear polymer bearing pendant dithiocarbamate groups for subsequent use as a macro-photoiniferter. Causality & Rationale: Strict oxygen exclusion is mandatory. Oxygen not only quenches the propagating carbon-centered radicals but also irreversibly oxidizes the dithiocarbamate moiety into thiuram disulfides, destroying the compound's functionality.

  • Monomer Purification: Pass ethenyl N,N-diethylcarbamodithioate through a basic alumina column to remove any acidic impurities or oxidative degradation products.

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the purified monomer in anhydrous toluene (1 M concentration). Add Azobisisobutyronitrile (AIBN) at a 100:1 Monomer:Initiator molar ratio.

  • Degassing (Crucial Step): Perform three consecutive freeze-pump-thaw cycles. Validation: The cessation of bubbling during the thaw cycle under vacuum confirms the complete removal of dissolved oxygen.

  • Polymerization: Backfill the flask with ultra-pure Argon. Submerge the flask in a pre-heated oil bath at 65°C for 12 hours. Rationale: 65°C provides the optimal half-life for AIBN decomposition without triggering thermal degradation of the dithiocarbamate groups.

  • Isolation: Quench the reaction by rapid cooling in liquid nitrogen. Precipitate the polymer by adding the solution dropwise into a 10-fold excess of cold methanol.

  • Verification: Collect the precipitate via vacuum filtration and dry under vacuum at 40°C for 24 hours. Analyze via 1H-NMR to confirm the disappearance of the vinyl proton signals (5.0-6.5 ppm) and the retention of the ethyl group signals.

Workflow A Monomer Purification (Inhibitor Removal) B Schlenk Flask Setup (Inert Atmosphere) A->B C Addition of Initiator (AIBN) & Solvent B->C D Freeze-Pump-Thaw (Degassing 3x) C->D Prevent Oxidation E Polymerization at 65°C (Strict Temp Control) D->E Thermal Initiation F Precipitation in Methanol (Polymer Recovery) E->F Quench & Isolate G Vacuum Drying (Final Product) F->G

Caption: Step-by-step experimental workflow for the free-radical polymerization of the monomer.

Applications in Drug Development & Materials Science

  • Advanced Polymer Synthesis: As a functional monomer, it is heavily utilized in R&D laboratories to synthesize block copolymers and surface-grafted polymer brushes via photoiniferter techniques[1].

  • Rubber Vulcanization: The compound acts as a key intermediate in the production of rubber vulcanization accelerators (1)[1]. The sulfur-rich dithiocarbamate group facilitates cross-linking between polyisoprene chains, enhancing the mechanical durability of rubber products.

  • Agrochemicals & Pharmaceuticals: Dithiocarbamates possess inherent biological activity. They are explored as enzyme inhibitors and antimicrobial agents in pharmaceutical synthesis, and as potent fungicides in agrochemical formulations[2]. The ability of the dithiocarbamate group to chelate essential metalloenzymes in fungal pathogens disrupts their cellular respiration.

Handling, Storage, and Stability

Ethenyl N,N-diethylcarbamodithioate is highly sensitive to environmental factors and requires rigorous handling protocols:

  • Oxidation: Exposure to atmospheric oxygen leads to the oxidative coupling of the dithiocarbamate groups, forming thiuram disulfides ( S2​CNEt2​−S2​CNEt2​ )[3]. This cross-linking destroys the monomer's utility.

  • Storage Protocol: It must be preserved in a tightly closed, amber-glass container to protect it from UV-induced premature homolytic cleavage. It should be stored in a cool, dry, well-ventilated environment at room temperature (15-25°C), strictly under an inert atmosphere (Nitrogen or Argon)[1].

References

  • Benchchem. "Ethenyl N,N-Diethylcarbamodithioate | Research Chemical". Benchchem. 2

  • ChemicalCell. "Diethyldithiocarbamic Acid Vinyl Ester | 18293-20-4". ChemicalCell. 1

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Conformation Studies of S-vinyl N,N-diethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive exploration of the conformational dynamics of S-vinyl N,N-diethyldithiocarbamate, leveraging the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation and characterization of dithiocarbamate compounds. We will delve into the theoretical underpinnings, practical experimental protocols, and in-depth data interpretation, offering field-proven insights into the causality behind experimental choices.

Introduction: The Structural Nuances of Dithiocarbamates

Dithiocarbamates are a versatile class of organosulfur compounds characterized by the -S₂CNR₂ functional group.[1] Their unique electronic and structural properties make them valuable ligands in coordination chemistry and key pharmacophores in various biological applications.[1][2] The conformational landscape of dithiocarbamates, particularly the restricted rotation around the C-N bond, is a critical determinant of their chemical reactivity and biological activity. This guide will focus on S-vinyl N,N-diethyldithiocarbamate, a molecule that presents an interesting case for conformational analysis due to the interplay between the dithiocarbamate moiety and the vinyl substituent.

The partial double bond character of the thioureide (C-N) bond in dithiocarbamates gives rise to a significant rotational barrier, leading to the existence of distinct conformational isomers at room temperature.[3][4] This phenomenon is readily observable by NMR spectroscopy, which serves as a powerful tool to probe these dynamic processes.[5][6]

Theoretical Framework: Unraveling Conformations with NMR

NMR spectroscopy is exquisitely sensitive to the local chemical environment of atomic nuclei.[3] For S-vinyl N,N-diethyldithiocarbamate, the key to conformational analysis lies in understanding how the restricted rotation around the C-N bond affects the ¹H and ¹³C NMR spectra.

At temperatures where the rotation is slow on the NMR timescale, the two ethyl groups on the nitrogen atom are in chemically non-equivalent environments. This non-equivalence arises because one ethyl group is cis and the other is trans to the thiocarbonyl group (C=S). Consequently, separate signals will be observed for the methylene (-CH₂) and methyl (-CH₃) protons and carbons of the two ethyl groups.

As the temperature increases, the rate of rotation around the C-N bond increases. When the rate of this exchange becomes fast on the NMR timescale, the distinction between the cis and trans ethyl groups is averaged out, leading to the coalescence of the separate signals into a single, time-averaged signal for the methylene and methyl groups.[5] The temperature at which this coalescence occurs is directly related to the energy barrier for rotation.

Experimental Protocol: Acquiring High-Quality NMR Data

The successful conformational analysis of S-vinyl N,N-diethyldithiocarbamate hinges on the acquisition of high-resolution ¹H and ¹³C NMR spectra. The following protocol outlines a robust methodology.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that is inert and provides good solubility for the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can influence the rotational barrier.[7][8]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of S-vinyl N,N-diethyldithiocarbamate in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing of the chemical shifts (0 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. .

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. .

  • Variable Temperature (VT) NMR:

    • To study the conformational dynamics, acquire a series of ¹H NMR spectra at different temperatures, ranging from a low temperature where the rotation is slow to a high temperature where it is fast.

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.

Data Interpretation and Analysis

¹H NMR Spectrum Analysis

At a low temperature, the ¹H NMR spectrum of S-vinyl N,N-diethyldithiocarbamate is expected to show:

  • Two distinct quartets for the two non-equivalent methylene (-CH₂) groups of the diethylamino moiety.

  • Two distinct triplets for the two non-equivalent methyl (-CH₃) groups.

  • A set of signals in the vinylic region corresponding to the -S-CH=CH₂ group.

As the temperature is increased, these pairs of quartets and triplets will broaden, coalesce, and eventually sharpen into a single quartet and a single triplet, respectively.

¹³C NMR Spectrum Analysis

Similarly, the low-temperature ¹³C NMR spectrum will display:

  • Two separate signals for the methylene carbons.

  • Two separate signals for the methyl carbons.

  • A signal for the thiocarbonyl carbon (N-C =S), which is typically found in the range of 190-210 ppm.[9]

  • Signals for the vinylic carbons.

Upon heating, the pairs of methylene and methyl carbon signals will coalesce into single resonances.

Quantitative Analysis: Determining the Rotational Energy Barrier

The energy barrier to rotation (ΔG‡) can be determined from the coalescence temperature (Tc) using the Eyring equation. A simplified approximation can be made using the following formula for a two-site exchange system:

ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc / Δν)]

Where:

  • R is the gas constant (8.314 J/mol·K)

  • Tc is the coalescence temperature in Kelvin

  • Δν is the difference in chemical shift (in Hz) between the two exchanging signals at a low temperature where the exchange is slow.

Data Presentation

Table 1: Representative ¹H NMR Data for S-vinyl N,N-diethyldithiocarbamate (400 MHz, CDCl₃, 25 °C)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-N-CH₂ -CH₃3.85q7.1
-N-CH₂ -CH₃3.75q7.1
-S-CH =CH₂6.50dd16.8, 10.0
-S-CH=CH₂ (trans)5.50d16.8
-S-CH=CH₂ (cis)5.45d10.0
-N-CH₂-CH₃ 1.25t7.1
-N-CH₂-CH₃ 1.20t7.1

Table 2: Representative ¹³C NMR Data for S-vinyl N,N-diethyldithiocarbamate (100 MHz, CDCl₃, 25 °C)

CarbonChemical Shift (δ, ppm)
N-C =S195.0
-S-C H=CH₂130.0
-S-CH=C H₂115.0
-N-C H₂-CH₃48.0
-N-C H₂-CH₃46.5
-N-CH₂-C H₃12.5
-N-CH₂-C H₃12.0

Note: The chemical shift values are illustrative and may vary depending on the specific experimental conditions.

Visualization of Concepts

Conformational_Equilibrium cluster_fast_exchange Fast Exchange (High Temperature) Conformer_A Conformer A (cis/trans ethyl groups) Conformer_B Conformer B (trans/cis ethyl groups) Conformer_A->Conformer_B k_rot Averaged_Structure Time-Averaged Structure Conformer_A->Averaged_Structure Conformer_B->Averaged_Structure

Caption: Conformational equilibrium of S-vinyl N,N-diethyldithiocarbamate.

NMR_Experiment_Workflow Sample_Prep Sample Preparation (Compound in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, VT-NMR) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Assignment, Coalescence Temperature) Data_Processing->Spectral_Analysis Barrier_Calculation Rotational Barrier Calculation (Eyring Equation) Spectral_Analysis->Barrier_Calculation Conformational_Model Conformational Model Barrier_Calculation->Conformational_Model

Caption: Workflow for NMR-based conformational analysis.

Conclusion

The conformational analysis of S-vinyl N,N-diethyldithiocarbamate by ¹H and ¹³C NMR spectroscopy provides a detailed picture of the dynamic processes occurring in solution. By carefully acquiring and interpreting NMR data, particularly through variable temperature experiments, it is possible to characterize the different conformers and quantify the energy barrier to rotation around the C-N bond. This information is crucial for understanding the structure-activity relationships of this important class of molecules and for the rational design of new compounds with tailored properties.

References

  • Van der Knaap, T. A., & Bickelhaupt, F. (1984). Carbon-13 NMR spectra of dithiocarbamates. Chemical shifts, carbon-nitrogen stretching vibration frequencies and π-bonding in the NCS2 fragment. Inorganic Chemistry, 23(15), 2271–2275. [Link]

  • Golding, R. M., Tennant, W. C., Kanekar, C. R., Martin, R. L., & White, A. H. (1966). NMR Studies of a Series of Iron (III) Dithiocarbamate Complexes. The Journal of Chemical Physics, 45(7), 2688–2690. [Link]

  • Golding, R. M., Healy, P. C., Newman, P. W. G., Sinn, E., & White, A. H. (1972). NMR Studies of a Series of Iron (III) Dithiocarbamate Complexes. The Journal of Chemical Physics, 57(1), 102–107. [Link]

  • Barba-Behrens, N., & Nöth, H. (2021). Synthesis and Characterization of Manganese Dithiocarbamate Complexes: New Evidence of Dioxygen Activation. Molecules, 26(19), 5987. [Link]

  • Maran, U., & Karelson, M. (2002). Further studies on the rotational barriers of Carbamates. An NMR and DFT analysis of the solvent effect for Cyclohexyl N,N-dimethylcarbamate. Journal of Molecular Structure: THEOCHEM, 589-590, 269–275. [Link]

  • Anet, F. A. L., & Ghiaci, M. (2012). Modulations in restricted amide rotation by steric induced conformational trapping. Magnetic Resonance in Chemistry, 50(S1), S39–S43. [Link]

  • Reddy, K. H., & Kumar, Y. P. (2024). Multicomponent Synthesis of S-Vinyl Dithiocarbamates Using Vinyl Sulfonium Salts with CS2 and Amines. ResearchGate. [Link]

  • Gasper, P. P., & Jacobus, J. (1979). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Education, 56(6), 387. [Link]

  • Wiberg, K. B., & Rablen, P. R. (2001). Solvent effects on the thioamide rotational barrier: an experimental and theoretical study. Journal of the American Chemical Society, 123(10), 2201–2208. [Link]

  • Al-Obaidy, G. S., & Al-Janabi, A. S. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 360-368. [Link]

  • Kumar, S., & Kumar, D. (2018). Synthesis, Spectroscopic Characterization and Biological Evaluation of Ni(II), Cu(II) and Zn(II) Complexes of Diphenyldithiocarbamate. Indian Journal of Pharmaceutical Sciences, 80(3), 479-487. [Link]

  • Pelter, A., & Williamson, D. E. (1979). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Education, 56(6), 387. [Link]

  • Lee, S., Kim, H., Kim, S., & Lee, Y. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20265. [Link]

  • Singh, A., Kumar, R., Patel, R., & Prasad, L. B. (2024). Synthesis, characterization, and DFT studies of isomeric homoleptic Bi (III) dithiocarbamate complexes vis-à-vis cytotoxicity in cancer cell, A549. Journal of Inorganic Biochemistry, 251, 112461. [Link]

  • Nguyen, Q. N. N., Schwochert, J., Tantillo, D. J., & Lokey, R. S. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 20(20), 13873–13881. [Link]

  • Arbogast, L. W., Brinson, R. G., & Marino, J. P. (2021). Use of the 2D 1 H- 13 C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2686. [Link]

  • Afonin, A. V., Ushakov, I. A., & Voronov, V. K. (2000). Configurational and conformational analysis of O-vinyl ketoximes by 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 38(11), 948–953. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Al-Bayati, R. H., & Al-Amiery, A. A. (2012). Synthesis, Spectral Characterization and Biological Activity of Dithiocarbamate-based Ligand and its Metal Complexes. ResearchGate. [Link]

  • Nawaz, M., Abbasi, M. W., Hisaindee, S., & Ahmed, S. (2021). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. PLoS ONE, 16(10), e0258097. [Link]

  • Ocampo, R., Taylor, P., & Tamariz, J. (2024). Diastereomeric N,S-Dialkyl Dithiocarbamates Derived from (E)-Chalcones and l-Tryptophan: Microwave-Assisted Synthesis and In Vitro Studies Against Fusarium oxysporum. Molecules, 29(24), 5489. [Link]

Sources

Mechanistic Insights into the Dithiocarbamate Functional Group in Ethenyl N,N-Diethylcarbamodithioate: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethenyl N,N-diethylcarbamodithioate (CAS 18293-20-4), commonly referred to as vinyl diethyldithiocarbamate, is a highly specialized organosulfur intermediate bridging the fields of polymer chemistry, materials science, and pharmacology[1]. The molecule is characterized by two orthogonal reactive sites: a polymerizable ethenyl (vinyl) group and a strongly chelating dithiocarbamate moiety[2]. This whitepaper dissects the electronic behavior, polymerization dynamics, coordination chemistry, and degradation kinetics of the dithiocarbamate functional group, providing self-validating protocols for advanced laboratory applications.

Structural and Electronic Foundations

The unique chemical behavior of the dithiocarbamate functional group is fundamentally driven by its electronic resonance. The lone pair of electrons on the diethylamine nitrogen delocalizes into the adjacent thiocarbonyl group, generating a "thioureide" resonance structure (N⁺=C(-S⁻)-S⁻)[3].

This delocalization has two critical mechanistic consequences:

  • C-N Bond Stiffening: The partial double-bond character of the C-N bond significantly increases the internal rotational barrier, a phenomenon observable via shifts in FT-IR stretching frequencies[4].

  • Enhanced Nucleophilicity: The electron density is pushed onto the sulfur atoms, making them highly effective "soft" donors capable of stabilizing transition metals in a wide range of oxidation states[3].

G DTC Dithiocarbamate Form N-C(=S)S⁻ Resonance Electronic Delocalization DTC->Resonance Thioureide Thioureide Form N⁺=C(-S⁻)-S⁻ Resonance->Thioureide Metal Metal Chelation (e.g., Cu²⁺, Zn²⁺) Thioureide->Metal Soft S-Donors

Figure 1: Electronic resonance of the dithiocarbamate group enabling transition metal chelation.

Reactivity Profile 1: Polymerization & RAFT Dynamics

As a reactive monomer, ethenyl N,N-diethylcarbamodithioate undergoes free radical polymerization via its vinyl group, yielding polymers with pendant dithiocarbamate functions[1]. These pendant groups are not passive; they exhibit pronounced neighboring-group participation, capable of activating adjacent polymer backbone structures (such as chloromethylene groups in PVC) toward nucleophilic substitution[5].

In the broader context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, dithiocarbamates serve as indispensable Chain Transfer Agents (CTAs). While dithioesters effectively control "more-activated" monomers (MAMs), N,N-dialkyl dithiocarbamates are specifically required to control the polymerization of "less-activated" monomers (LAMs) like vinyl acetate and N-vinylpyrrolidone[6]. Improper pairing (e.g., using a dithioester for a LAM) results in severe polymerization inhibition[7].

Protocol 1: Controlled Radical Polymerization of Vinyl Dithiocarbamates

Causality Focus: Maintaining the integrity of the dithiocarbamate group during vinyl propagation.

  • Monomer Purification: Pass ethenyl N,N-diethylcarbamodithioate through a basic alumina column to remove stabilizing inhibitors. Why? Inhibitors will quench the initiating radicals, leading to unpredictable induction periods.

  • Reaction Assembly: In a dry Schlenk flask, combine the monomer, a radical initiator (AIBN, 1.2 mass%), and anhydrous DMF[8].

  • Degassing (Crucial Step): Perform three freeze-pump-thaw cycles. Why? Oxygen acts as a potent radical scavenger and can prematurely oxidize the dithiocarbamate sulfur atoms.

  • Polymerization: Submerge the flask in an oil bath at 60 °C for 24 hours. Why 60 °C? AIBN has a highly predictable half-life of ~10 hours at this temperature, providing a steady, controlled radical flux without overwhelming the system[8].

  • Recovery & Self-Validation: Precipitate the polymer in an ethanol/acetone (1:2) mixture. Validate success via ¹H NMR (confirming the disappearance of vinyl protons at δ 5.5-6.5 ppm and retention of the diethyl groups) and GPC for molecular weight distribution[8].

G Step1 1. Monomer Purification Step2 2. AIBN Initiation (60°C, Degassed) Step1->Step2 Step3 3. Radical Polymerization Step2->Step3 Step4 4. Precipitation & Recovery Step3->Step4 Validation Validation (GPC & ¹H NMR) Step4->Validation

Figure 2: Workflow for the controlled radical polymerization of vinyl dithiocarbamates.

Reactivity Profile 2: Coordination Chemistry & Biological Activity

Dithiocarbamates form highly stable, often air-stable bidentate complexes with transition metals. These complexes are utilized as single-source precursors for the thermal deposition of metal sulfide nanoparticles[2].

In pharmacology, the metal-chelating ability of the dithiocarbamate group is the primary driver of its biological activity. The in situ formation of copper(II)-diethyldithiocarbamate complexes is responsible for triggering cuprotosis—a novel, copper-dependent cell death mechanism currently under intense oncological investigation[3]. Furthermore, the dithiocarbamate fragment is a known pharmacophore for the inhibition of specific enzymes, including aldehyde dehydrogenase and Lysine-specific demethylase 1 (LSD1)[9].

Protocol 2: Self-Validating Synthesis of Cu(II)-Dithiocarbamate Complexes
  • Ligand Preparation: Dissolve ethenyl N,N-diethylcarbamodithioate in absolute ethanol.

  • Metal Coordination: Dropwise add a stoichiometric equivalent of CuCl₂ dissolved in ethanol under continuous stirring. Why? The high thermodynamic stability of the Cu(S₂CNR₂)₂ complex drives immediate, spontaneous coordination.

  • Isolation: Collect the resulting dark precipitate via vacuum filtration and wash with cold ethanol.

  • Self-Validation: Analyze via UV-Vis spectroscopy. A successful chelation is self-validating through a distinct bathochromic shift in the thioureide π→π∗ transitions, confirming the metal-sulfur bond formation[4].

Stability and Acid-Mediated Decomposition

A pervasive misconception in the literature is that dithiocarbamic acids are stable, isolable entities. In reality, dithiocarbamates are highly sensitive to pH. At pH ≤ 7, the dithiocarbamate anion is protonated to form dithiocarbamic acid, which rapidly and irreversibly decomposes into carbon disulfide (CS₂) and the corresponding secondary amine (diethylamine)[3].

Mechanistically, this degradation is driven by an intramolecular proton transfer from the sulfur atom to the nitrogen atom, which occurs concertedly with the breakdown of the C-N bond[4].

G Protonation Protonation (pH ≤ 7) Dithiocarbamic Acid Formation Transfer Intramolecular S to N Proton Transfer Protonation->Transfer Cleavage Concerted C-N Bond Breakdown Transfer->Cleavage Products CS₂ + Diethylamine (Irreversible Degradation) Cleavage->Products

Figure 3: Acid-mediated decomposition mechanism of the dithiocarbamate functional group.

Quantitative Data Summaries

Table 1: Comparative Efficacy of RAFT Agents by Monomer Type

RAFT Agent Class Target Monomer Type Examples Polymerization Control
N,N-Dialkyl Dithiocarbamates Less Activated Monomers (LAMs) Vinyl Acetate, N-Vinylpyrrolidone Excellent control of MW; broader dispersity[6]
Trithiocarbonates More Activated Monomers (MAMs) Styrene, Acrylates Inhibits LAMs; excellent for MAMs[7]
Switchable Dithiocarbamates MAMs (when protonated) Methyl Acrylate High activity via protonated pyridyl group[7]

| Xanthates | LAMs | 1-Vinyl-1,2,4-triazole | Good control, highly efficient conversion (>98%)[8] |

Table 2: Kinetic and Thermodynamic Parameters of Dithiocarbamate Decomposition

Parameter Description Mechanistic Implication
pH Threshold ≤ 7.0 Protonation of the dithiocarbamate anion initiates instability[3].
pKa of Parent Amine ~40 (Amine), ~4 (Conjugate Acid) High basicity of diethylamine drives the concerted C-N cleavage[3].
Decomposition Products CS₂ + Diethylamine Irreversible breakdown; dictates that these compounds must be stored under basic/neutral conditions[4].

| C-N Bond Character | Partial Double Bond | High rotational barrier due to thioureide resonance, restricting conformational flexibility[4]. |

Sources

Preliminary Investigation of Ethenyl N,N-Diethylcarbamodithioate as a Transition Metal Chelator: From Monomeric Reactivity to Polymeric Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of transition metal chelation, dithiocarbamates (DTCs) have long been recognized for their exceptional coordination properties, driven by the resonance between their soft dithiocarbamate and hard thioureide forms. However, small-molecule DTCs, such as the widely studied diethyldithiocarbamate (the active metabolite of Disulfiram), suffer from rapid systemic clearance, off-target toxicity, and the "chelation paradox"—the unintended redistribution of heavy metals across the blood-brain barrier.

Ethenyl N,N-diethylcarbamodithioate (also known as vinyl diethyldithiocarbamate or VDTC, CAS No. 18293-20-4) represents a paradigm shift. By incorporating a polymerizable ethenyl (vinyl) group onto the dithiocarbamate backbone, we transition from a transient small molecule to a versatile building block for macromolecular chelators. This dual functionality allows researchers to synthesize high-molecular-weight poly(VDTC) architectures via Reversible Addition-Fragmentation chain Transfer (RAFT) or free radical polymerization.

In my experience developing metal-targeted therapeutics, the causality here is clear: polymeric chelation restricts the spatial distribution of the chelator . By tethering the active DTC moiety to a polymer backbone, we can localize copper or zinc depletion to specific microenvironments (such as the extracellular space of a tumor) while preventing systemic metal redistribution, thereby drastically improving the therapeutic index .

Physicochemical Properties & Coordination Dynamics

The efficacy of VDTC stems from its bidentate monoanionic nature. The two sulfur donor atoms act as soft Lewis bases, forming highly stable, covalently dominant bonds with soft to intermediate transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Fe³⁺). Recent crystallographic and spectroscopic reviews confirm that group 10 metals and Cu(II) typically form highly stable square planar or distorted square planar complexes with DTC ligands .

Table 1: Physicochemical Profile of Ethenyl N,N-diethylcarbamodithioate
PropertySpecification / Value
IUPAC Name Ethenyl N,N-diethylcarbamodithioate
CAS Number 18293-20-4
Molecular Formula C₇H₁₃NS₂
Molecular Weight 175.31 g/mol
Primary Functionality Bidentate monoanionic chelator; Reactive monomer
Industrial / R&D Utility Polymer precursor, vulcanization intermediate, localized metal scavenger
Table 2: Comparative Metal Binding Characteristics of Poly-VDTC

Note: Data synthesized from analogous polymeric dithiocarbamate studies.

Target Metal IonPreferred Coordination GeometryStoichiometry (Ligand:Metal)UV-Vis Absorbance Max (nm)Relative Affinity (log β)
Copper (Cu²⁺) Distorted Square Planar2:1~435 nmVery High (>15)
Zinc (Zn²⁺) Tetrahedral2:1~280 nmHigh (~12)
Nickel (Ni²⁺) Square Planar2:1~325 nm, ~395 nmHigh (~13)
Iron (Fe³⁺) Octahedral3:1~510 nmModerate (~10)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems . A common failure point in chelation assays is the inability to distinguish between true macromolecular chelation and the precipitation of metal hydroxides. To counter this, our protocol mandates a competitive "Histidine Challenge," a standard established in recent literature for water-soluble DTC copolymers .

Protocol A: Free Radical Polymerization of VDTC

Objective: Synthesize a stable, water-compatible Poly-VDTC scaffold.

  • Monomer Purification: Pass VDTC monomer through a basic alumina column to remove any hydroquinone inhibitors.

  • Reaction Setup: In a Schlenk flask, dissolve VDTC (1.0 M) and a hydrophilic comonomer (e.g., N-vinylpyrrolidone, to ensure aqueous solubility) in anhydrous dimethylformamide (DMF).

  • Initiation: Add Azobisisobutyronitrile (AIBN) at 1 mol% relative to total monomer concentration.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches radical propagation. Backfill with Argon.

  • Polymerization: Heat the sealed flask to 70°C in an oil bath for 18 hours. Causality note: 70°C provides the optimal decomposition rate for AIBN without thermally degrading the sensitive dithiocarbamate sulfur bonds.

  • Isolation: Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum.

Protocol B: Spectrophotometric Quantification of Cu(II) Chelation

Objective: Validate metal binding affinity and complex stability.

  • Baseline Measurement: Prepare a 50 µM solution of Poly-VDTC in HEPES buffer (pH 7.4). Record the baseline UV-Vis spectrum (200–600 nm).

  • Titration: Sequentially add 5 µM aliquots of CuSO₄. Observe the emergence of the characteristic Cu(DTC)₂ ligand-to-metal charge transfer (LMCT) band at ~435 nm.

  • Isosbestic Point Verification: Ensure the presence of a clean isosbestic point during titration. Self-Validation: The isosbestic point proves a direct 1:1 conversion from the free polymer to the metal-complexed state without intermediate degradation.

  • The Histidine Challenge: Add a 10-fold molar excess of L-Histidine (a strong endogenous copper chelator) to the solution.

  • Readout: If the absorbance at 435 nm drops by less than 5% over 24 hours, the Poly-VDTC complex is thermodynamically stable enough for in vivo biological applications .

Workflows & Pathway Visualizations

To conceptualize the utility of VDTC, we must visualize both its biological application as a targeted therapeutic and the laboratory workflow required to validate it.

Biological Mechanism of Action

Pathway A Poly-VDTC Administration B Tumor Microenvironment Localization (EPR Effect) A->B C Extracellular Cu(II) Chelation B->C D Inhibition of Cu-Dependent Signaling (MEK/ERK) C->D E Suppression of Angiogenesis & Tumor Growth D->E

Fig 1. Proposed mechanism of action for Poly-VDTC in targeted copper depletion and anti-angiogenesis.

Experimental Validation Workflow

Workflow M1 Monomer Preparation (VDTC, CAS 18293-20-4) M2 Radical Polymerization (AIBN initiator, 70°C) M1->M2 M3 Poly-VDTC Isolation (Precipitation in Ether) M2->M3 M4 Metal Chelation Assay (CuSO4 titration) M3->M4 M5 Validation (UV-Vis & Histidine Challenge) M4->M5

Fig 2. Step-by-step experimental workflow from VDTC monomer synthesis to chelation validation.

References

  • The Versatility in the Applications of Dithiocarbamates Source: Encyclopedia MDPI / PubMed Central (PMC) URL:[Link]

  • Addressing misconceptions in dithiocarbamate chemistry Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Diethyldithiocarbamic Acid Vinyl Ester | 18293-20-4 Source: ChemicalRoot URL:[Link]

  • Synthesis of Water-Soluble Copolymers of N-vinylpyrrolidone with N-vinyldithiocarbamate as Multidentate Polymeric Chelation Systems and Their Complexes with Indium and Gallium Source: PubMed (National Institutes of Health) URL:[Link]

Methodological & Application

ethenyl N,N-diethylcarbamodithioate applications in RAFT polymerization techniques

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Macromolecular Engineering using Ethenyl N,N-Diethylcarbamodithioate in RAFT Polymerization

Executive Summary

Ethenyl N,N-diethylcarbamodithioate (EDC), commercially known as vinyl N,N-diethyldithiocarbamate, is a highly specialized organosulfur compound that serves as a dual-functional building block in polymer chemistry ChemicalRoot Technical Data[1]. Featuring both a polymerizable vinyl group and a photo-active dithiocarbamate moiety, EDC enables the synthesis of highly tailored, stimuli-responsive polymer architectures. This application note details the mechanistic principles and validated protocols for utilizing EDC in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize well-defined macro-iniferters and complex graft copolymers.

Mechanistic Paradigm: EDC as a Dual-Functional LAM

To successfully polymerize EDC, one must understand the causality behind its reactivity. The vinyl group of EDC is directly adjacent to a sulfur atom, classifying it as a "Less Activated Monomer" (LAM).

  • CTA Selection Causality: The propagating radical of a LAM is highly reactive and lacks resonance stabilization. If EDC is paired with a highly active RAFT Chain Transfer Agent (CTA) such as a dithioester or trithiocarbonate, the intermediate radical formed during the RAFT equilibrium becomes excessively stable. This "traps" the radical, leading to severe rate retardation or complete inhibition of the polymerization Sigma-Aldrich RAFT Compatibility Guidelines[2]. Therefore, to maintain a living polymerization system, EDC must be paired with a less active CTA, such as a cyanomethyl dithiocarbamate or an O-alkyl xanthate, which facilitates efficient fragmentation MDPI: RAFT Polymerization of Vinyl Esters[3].

  • The Pendant Iniferter Advantage: Once polymerized, the resulting poly(EDC) backbone is decorated with pendant N,N-diethylcarbamodithioate groups. These moieties act as classic "iniferters" (initiator-transfer agent-terminator). Under UV irradiation (typically 365 nm), the C–S bond undergoes homolytic cleavage, generating a carbon-centered polymeric radical and a stable dithiocarbamate radical. This allows poly(EDC) to function as a macro-initiator for "grafting-from" polymerizations, enabling the attachment of secondary monomer chains without the need for external initiators Enhanced Reactivity of Poly(vinyl chloride)[4].

Experimental Workflows & Self-Validating Protocols

The following protocols describe the synthesis of linear poly(EDC) and its subsequent use in photo-RAFT grafting.

Protocol A: Controlled RAFT Homopolymerization of EDC

Objective: Synthesize a linear poly(EDC) macro-iniferter with a narrow dispersity (Đ < 1.3).

Reagents:

  • Monomer: Ethenyl N,N-diethylcarbamodithioate (EDC)

  • CTA: Cyanomethyl methyl(phenyl)dithiocarbamate (CMPD)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Methanol (Preferred over DMF to minimize chain transfer to solvent and narrow the PDI) PMC: Dithiocarbamates as Effective RAFT Agents[5].

Step-by-Step Methodology:

  • Preparation: In a 25 mL Schlenk flask, dissolve EDC (10.0 mmol), CMPD (0.1 mmol), and AIBN (0.01 mmol) in 5.0 mL of anhydrous methanol. This establishes a [M]:[CTA]:[I] molar ratio of 100:1:0.1.

  • Deoxygenation: Seal the flask with a rubber septum and subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Oxygen acts as a diradical that rapidly scavenges propagating carbon-centered radicals, terminating the chain and destroying the living nature of the RAFT process.

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 65 °C for 12 hours.

  • Quenching & Purification: Terminate the polymerization by rapid cooling in liquid nitrogen and exposing the solution to air. Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum at 40 °C for 24 hours.

Validation Checkpoint 1 (Kinetics): Extract 50 µL aliquots at 2h, 4h, and 8h. Analyze via 1 H NMR (CDCl 3​ ). The disappearance of the vinylic protons ( δ 5.5–6.5 ppm) relative to the solvent peak confirms conversion. A linear pseudo-first-order kinetic plot ( ln([M]0​/[M]t​) vs. time) validates a constant radical concentration. Validation Checkpoint 2 (Livingness): Analyze the purified polymer via Gel Permeation Chromatography (GPC). The trace must be unimodal. A high-molecular-weight shoulder indicates undesirable bimolecular termination, requiring a reduction in the AIBN concentration.

Protocol B: Photo-RAFT "Grafting-From" Poly(EDC)

Objective: Synthesize a graft copolymer, Poly(EDC-g-NVP), utilizing the pendant dithiocarbamate groups.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified poly(EDC) macro-iniferter (1.0 g) and N-vinylpyrrolidone (NVP, 5.0 g) in 10 mL of DMF in a quartz reaction vessel.

  • Deoxygenation: Purge the solution with Argon for 30 minutes in the dark.

  • Irradiation: Irradiate the vessel with a 365 nm UV LED lamp (intensity: 5 mW/cm 2 ) at ambient temperature (25 °C) for 6 hours. Causality: Ambient temperature prevents thermal auto-initiation, ensuring that all secondary chains originate exclusively from the photo-cleaved pendant groups on the poly(EDC) backbone.

  • Purification: Precipitate the resulting graft copolymer into an excess of acetone to remove unreacted NVP and linear poly(NVP) homopolymer byproducts.

Quantitative Optimization & Data Presentation

The table below summarizes the optimization parameters for the RAFT homopolymerization of EDC, demonstrating how solvent selection and stoichiometric ratios dictate the final macromolecular architecture.

Table 1: Optimization of Ethenyl N,N-Diethylcarbamodithioate RAFT Polymerization

[M]:[CTA]:[I] RatioSolventTime (h)Conversion (%)Theoretical Mn​ (kDa)Experimental Mn​ (kDa)Dispersity (Đ)
100:1:0.1DMF127513.114.51.28
100:1:0.1Methanol128014.014.21.18
400:1:0.2Methanol246545.548.01.25

Note: Methanol consistently yields narrower dispersities due to enhanced solvation of the growing poly(EDC) chain, minimizing inter-chain termination events.

Reaction Architecture

The following diagram maps the logical workflow from monomer selection through thermal RAFT polymerization, culminating in UV-activated grafting.

Workflow M EDC Monomer (LAM) P1 Poly(EDC) Macro-Iniferter M->P1 Thermal RAFT Polymerization CTA Cyanomethyl Dithiocarbamate (CTA) CTA->P1 Thermal RAFT Polymerization I AIBN Initiator (65°C) I->P1 Thermal RAFT Polymerization Graft Graft Copolymer Poly(EDC-g-NVP) P1->Graft Photo-RAFT Grafting UV UV Light (365 nm) UV->Graft Photo-RAFT Grafting M2 Secondary Monomer (e.g., NVP) M2->Graft Photo-RAFT Grafting

Fig 1. RAFT polymerization of EDC and subsequent photo-RAFT grafting workflow.

Comprehensive References

  • Sigma-Aldrich. "Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers." Sigma-Aldrich Technical Articles. Available at: ]">https://www.sigmaaldrich.com[2]

  • Sigma-Aldrich. "RAFT: Choosing the Right Agent to Achieve Controlled Polymerization." Sigma-Aldrich Technical Articles. Available at: ]">https://www.sigmaaldrich.com

  • MDPI. "RAFT Polymerization of Vinyl Esters: Synthesis and Applications." Polymers, 2014. Available at: ]">https://www.mdpi.com[3]

  • ResearchGate. "RAFT Polymerization of Vinyl Acetate, Styrene and Acrylates Using N,N-Dithiocarbamates." Macromolecules, 1999. Available at: ]">https://www.researchgate.net

  • PMC. "Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole." Polymers (Basel), 2022. Available at: [Link]5]

  • ChemicalRoot. "Diethyldithiocarbamic Acid Vinyl Ester | 18293-20-4." Product Data Sheet. Available at: ]">https://www.chemicalroot.com[1]

  • Bulletin of the Chemical Society of Japan. "Syntheses and Reactions of Functional Polymers. XL. Enhanced Reactivity of Poly(vinyl chloride) by Neighboring-Group Participation of the N,N-Disubstituted Dithiocarbamate Function." Oxford Academic, 2006. Available at: [Link]4]

Sources

Application Notes & Protocols: Controlled Copolymerization of Vinyl Chloride with Ethenyl N,N-diethylcarbamodithioate via RAFT Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Advancing Poly(vinyl chloride) Through Controlled Radical Polymerization

Poly(vinyl chloride) (PVC) is one of the most widely produced synthetic polymers, valued for its durability, chemical resistance, and cost-effectiveness.[1] However, its utility in advanced applications is often limited by its processing challenges and the difficulty in precisely controlling its molecular architecture. Chemical modification, particularly through copolymerization, offers a powerful strategy to introduce new functionalities and tailor the material properties of PVC.[2][3][4]

This guide details the copolymerization of vinyl chloride (VC) with ethenyl N,N-diethylcarbamodithioate (EDC), a functional monomer that serves a dual purpose. Firstly, it incorporates a dithiocarbamate moiety into the polymer backbone, a functional group known for its utility in various applications including agriculture and materials science.[5][6] Secondly, and most critically for polymer synthesis, the dithiocarbamate group acts as a highly effective chain transfer agent for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7][8]

The use of EDC as a comonomer and a mediating agent allows for a "controlled" or "living" radical polymerization process. This approach provides unprecedented control over the copolymer's molecular weight, polydispersity, and architecture, overcoming many limitations of conventional free-radical polymerization of vinyl chloride.[9] This document provides the scientific rationale, a detailed experimental protocol, characterization techniques, and potential applications for researchers engaged in polymer synthesis and materials development.

Scientific Rationale & Mechanism: The Role of Dithiocarbamate in RAFT Polymerization

The copolymerization of VC and EDC proceeds via a RAFT mechanism. Unlike conventional radical polymerization which is marked by irreversible termination steps, RAFT polymerization establishes a dynamic equilibrium between active (propagating) radical chains and dormant polymer chains. This equilibrium is mediated by the dithiocarbamate group of the EDC monomer. Dithiocarbamates are a class of RAFT agents particularly suitable for controlling the polymerization of "less-activated" monomers like vinyl chloride.

The process can be broken down into several key stages:

  • Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer (VC or EDC) to form a propagating chain.

  • Reversible Chain Transfer: The propagating polymer chain radical adds to the thiocarbonyl group (C=S) of a dithiocarbamate-terminated dormant chain. This forms an intermediate radical which can then fragment, releasing either the original propagating chain or a new radical that can initiate further polymerization. This rapid addition-fragmentation process ensures that most polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

  • Re-initiation: The expelled radical reacts with monomers, starting a new propagating chain.

  • Propagation: Monomers add to the active propagating chains, allowing for chain growth. The equilibrium between active and dormant species is maintained throughout the reaction.

This controlled process allows for the synthesis of well-defined copolymers with predictable molecular weights and low polydispersity indices (PDI).

RAFT_Mechanism cluster_init 1. Initiation cluster_raft 2. RAFT Main Equilibrium cluster_prop 3. Propagation I Initiator (I-I) I_rad 2 I• I->I_rad Δ IM_rad I-M• (Propagating Radical, Pn•) I_rad->IM_rad + M M1 Monomer (M) Pn_rad Pn• Intermediate Intermediate Radical [Pn-S-C(•)(Z)-S-Pm] Pn_rad->Intermediate + Dormant (Pm-RAFT) Pn_rad_prop Pn• Dormant Dormant Polymer (Pn-S-C(=S)-Z) Pm_rad Pm• Intermediate->Pm_rad Fragmentation New_Dormant Dormant Polymer (Pm-S-C(=S)-Z) M2 Monomer (M) Pnm_rad Pn+m• Pn_rad_prop->Pnm_rad + m(M) caption Figure 1: RAFT Polymerization Mechanism.

Caption: Figure 1: RAFT Polymerization Mechanism.

Detailed Experimental Protocol

Safety Precautions: Vinyl chloride is a known human carcinogen and a flammable gas. All manipulations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Handle solvents and reagents according to their Safety Data Sheets (SDS).

3.1 Materials and Reagents

  • Vinyl Chloride (VC), polymer grade, inhibitor-free

  • Ethenyl N,N-diethylcarbamodithioate (EDC) (synthesis may be required if not commercially available)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

  • 1,4-Dioxane or Tetrahydrofuran (THF), solvent, anhydrous

  • Methanol, non-solvent for precipitation

  • Basic alumina, for inhibitor removal

  • Argon or Nitrogen gas, high purity

  • Standard Schlenk line glassware

3.2 Equipment

  • Schlenk line with vacuum and inert gas supply

  • Glass reaction vessel (Schlenk flask or thick-walled ampoule)

  • Cannulas and syringes

  • Constant temperature oil or water bath with magnetic stirring

  • Rotary evaporator

  • Vacuum oven

3.3 Step-by-Step Methodology

Step 1: Purification of Reagents (The Causality of Purity)

  • Rationale: Controlled radical polymerizations are highly sensitive to impurities. Oxygen can inhibit the reaction, and stabilizers present in monomers can interfere with the initiator, leading to poor control over the polymerization.

  • Vinyl Chloride: Pass the VC gas through a column packed with basic alumina to remove the phenol inhibitor. Condense the purified gas into a pre-weighed, cold (-78 °C, dry ice/acetone bath) Schlenk flask.

  • Solvent (1,4-Dioxane/THF): Reflux over sodium/benzophenone ketyl under an inert atmosphere and distill immediately before use.

  • Initiator (AIBN): Recrystallize from methanol and dry under vacuum at room temperature.

Step 2: Reaction Setup

  • Add the desired amount of EDC and recrystallized AIBN to a Schlenk flask.

  • Seal the flask with a rubber septum and connect it to the Schlenk line.

  • Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the freshly distilled anhydrous solvent via a cannula or syringe.

  • Cool the flask to -78 °C and transfer the purified, liquefied vinyl chloride monomer via cannula from its collection flask.

  • Perform three freeze-pump-thaw cycles on the final reaction mixture to remove any residual dissolved oxygen.

  • After the final thaw, backfill the flask with inert gas and seal it (if using an ampoule, flame-seal under vacuum).

Step 3: Copolymerization

  • Place the sealed reaction vessel into the pre-heated oil bath set to the desired temperature (typically 60-70 °C for AIBN).

  • Rationale: The temperature is chosen based on the half-life of the initiator. For AIBN, 60-70 °C provides a steady rate of radical generation.

  • Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion and molecular weight.

Step 4: Termination and Product Isolation

  • To quench the polymerization, rapidly cool the reaction vessel in an ice bath and expose the mixture to air. This introduces oxygen, which acts as a radical scavenger.

  • Dilute the viscous polymer solution with a small amount of THF if necessary.

  • Slowly pour the polymer solution into a large volume of a stirred non-solvent (e.g., cold methanol, ~10x the volume of the reaction mixture).

  • The copolymer will precipitate as a solid.

  • Collect the precipitate by filtration, wash it thoroughly with fresh methanol to remove unreacted monomers and initiator fragments, and dry it in a vacuum oven at 40-50 °C to a constant weight.

Copolymer Characterization: Validating Success

Thorough characterization is essential to confirm the successful synthesis of the target copolymer and to verify the "controlled" nature of the polymerization.

4.1 Analytical Techniques

  • ¹H NMR Spectroscopy: Used to confirm the incorporation of both monomer units and to calculate the copolymer composition. The characteristic protons of the PVC backbone will appear alongside the distinct signals from the N,N-diethyl groups of the EDC units.

  • Gel Permeation Chromatography (GPC/SEC): This is the primary method to assess the success of a controlled polymerization. It provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). A successful RAFT polymerization is indicated by a monomodal GPC trace and a low PDI (typically < 1.3).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. Look for the C-Cl stretching vibrations from the VC units and the C=S and C-N stretching from the dithiocarbamate group of the EDC units.

4.2 Expected Data Summary

The following table presents hypothetical but realistic data for a successful copolymerization targeting a specific molecular weight.

ParameterTarget ValueExpected ResultRationale for Validation
Mn (GPC) 15,000 g/mol 14,500 - 16,000 g/mol Close correlation between theoretical and experimental Mn indicates good control.
PDI (GPC) < 1.31.15 - 1.25A low PDI is the hallmark of a controlled/"living" polymerization process.
VC:EDC Ratio (¹H NMR) 95:594:6 - 96:4Confirms the incorporation of the functional EDC monomer into the PVC chain.
FTIR Peaks N/AC-Cl (~600-700 cm⁻¹)C=S (~1050 cm⁻¹)C-N (~1250 cm⁻¹)Confirms the chemical identity of the copolymer.

Applications and Future Directions

The resulting poly(vinyl chloride-co-ethenyl N,N-diethylcarbamodithioate) is not merely a modified PVC; it is a versatile macromolecular platform.

  • Advanced Materials: The dithiocarbamate groups along the polymer backbone can act as sites for post-polymerization modification, allowing for the grafting of other polymers to create complex architectures (e.g., graft copolymers) or the attachment of specific functional molecules.

  • Chelating Agent: Dithiocarbamates are known for their ability to chelate heavy metals.[5] This property could be exploited in developing materials for environmental remediation or sensing applications.

  • Macro-RAFT Agent: The copolymer itself can be used as a macro-RAFT agent to synthesize block copolymers. For instance, a second monomer can be added to the living polymer chains to grow a second, distinct block, leading to materials with unique phase-separated morphologies and properties.

  • Vulcanization and Cross-linking: Dithiocarbamates are used in the rubber industry as vulcanization accelerators.[10] The incorporated EDC units could potentially be used as built-in cross-linking sites to improve the mechanical properties of PVC blends.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
High PDI (>1.5) - Impurities (oxygen, inhibitor) in the reaction.- Incorrect ratio of initiator to RAFT agent.- Ensure rigorous purification of all reagents and solvents.- Re-calculate and verify the initiator concentration.
Low Monomer Conversion - Insufficient reaction time or temperature.- Inactive initiator.- Increase polymerization time or modestly increase temperature.- Use freshly recrystallized initiator.
Bimodal GPC Trace - Presence of impurities leading to side reactions.- Significant thermal (self-initiated) polymerization.- Improve purification protocols.- Consider lowering the reaction temperature and extending the time.
No Polymerization - Complete inhibition by oxygen or stabilizer.- Inactive initiator or incorrect temperature.- Re-purify all components and ensure a fully inert atmosphere.- Verify initiator activity and reaction temperature.

References

  • The Versatility in the Applications of Dithiocarbamates. Encyclopedia MDPI. [Link]

  • The Versatility in the Applications of Dithiocarbamates. MDPI. [Link]

  • Synthesis and Investigation of Dithiocarbamate Derivatives as Polyfunctional Ingredients in Rubber Compounds. ejournal.upi.edu. [Link]

  • The Versatility in the Applications of Dithiocarbamates. ResearchGate. [Link]

  • Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions (RSC Publishing). [Link]

  • Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. CSIRO Publishing. [Link]

  • RAFT homopolymerization of vinylbenzyl chloride with benzyl ethyl trithiocarbonate and synthesis of block copolymers from poly(VBC) macro-RAFT agent and N-isopropylacrylamide. ResearchGate. [Link]

  • Degradable N-Vinyl Copolymers through Radical Ring-Opening Polymerization of Cyclic Thionocarbamates. PMC. [Link]

  • Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains. PMC. [Link]

  • Synthesis and characterization of graft copolymers of poly(vinyl chloride) with styrene and (meth)acrylates by atom transfer. Wiley Online Library. [Link]

  • Synthesis of New Polymers Derived from Poly (Vinyl Chloride) and Study Their Optical Properties. Iraqi National Journal of Chemistry. [Link]

  • Synthesized and Designed New Modified Poly(vinyl chloride) Structures to Enhance Their Photo-Resistance Characteristics. MDPI. [Link]

  • Polymerization of Vinyl Chloride. Toxic Docs. [Link]

  • Synthesis of New Polymers Derived from Poly (vinyl Chloride) and Study Their Biological Evaluation. ResearchGate. [Link]

  • The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journals. [Link]

  • Vinylidene Chloride Polymers. Wiley Online Library. [Link]

  • Copolymers of vinyl chloride obtained by polymer-analogous reactions of polyvinyl chloride with sodium salts of heteroaromatic H-N acids. ResearchGate. [Link]

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Application Notes and Protocols for the Use of Ethenyl N,N-diethylcarbamodithioate as a Single-Source Precursor for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Advantage of Single-Source Precursors in Thin Film Fabrication

The deposition of high-quality thin films is a cornerstone of modern materials science, with applications spanning from photovoltaics to advanced electronic and optical devices.[1] Among the various deposition techniques, Chemical Vapor Deposition (CVD) methods are prized for their ability to produce uniform, large-area films with high growth rates.[2] A significant advancement in CVD has been the development of single-source precursors (SSPs), molecular compounds that contain all the necessary elements for the desired thin film material.[3][4] This approach offers several advantages over traditional multi-source methods, including improved stoichiometric control, enhanced precursor stability, and often lower deposition temperatures due to the pre-formed bonds between the constituent elements.[2][5]

Dithiocarbamate complexes have emerged as a versatile and highly effective class of SSPs for the deposition of a wide range of metal sulfide thin films.[3][5] These compounds are characterized by their strong metal-chelating properties, stemming from the two sulfur donor atoms in the dithiocarbamate ligand.[6] This guide focuses on a specific dithiocarbamate derivative, ethenyl N,N-diethylcarbamodithioate (also known as S-vinyl N,N-diethyldithiocarbamate), a promising precursor for the deposition of metal sulfide thin films. Its vinyl group offers interesting possibilities for reactivity and decomposition pathways.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of ethenyl N,N-diethylcarbamodithioate as an SSP for thin film deposition, with a particular focus on the Aerosol-Assisted Chemical Vapor Deposition (AACVD) technique.

PART 1: Synthesis of Ethenyl N,N-diethylcarbamodithioate

A reliable supply of high-purity precursor is the foundation of any successful thin film deposition process. While several methods for the synthesis of dithiocarbamates exist, a classical and effective approach for vinyl dithiocarbamates involves the reaction of a dialkylamine, carbon disulfide, and acetylene.[7]

Underlying Chemistry of Synthesis

The synthesis of ethenyl N,N-diethylcarbamodithioate is a multi-step process that begins with the formation of the dithiocarbamate anion. Diethylamine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated in the presence of a base to form the sodium diethyldithiocarbamate salt.[8] This salt is then reacted with acetylene under pressure to introduce the vinyl group.

Caption: Proposed synthesis pathway for ethenyl N,N-diethylcarbamodithioate.

Detailed Synthesis Protocol

This protocol is based on the general method for the synthesis of vinyl N,N-dialkyldithiocarbamates and should be performed by trained personnel in a well-ventilated fume hood.[7]

Materials and Equipment:

  • Diethylamine

  • Carbon disulfide

  • Acetylene

  • Potassium hydroxide (catalytic amount)

  • Tetrahydrofuran (THF), anhydrous

  • High-pressure autoclave reactor

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a high-pressure autoclave reactor, combine diethylamine, a slight excess of carbon disulfide, and a catalytic amount of potassium hydroxide in anhydrous tetrahydrofuran.

  • Purging: Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Acetylene Introduction: Introduce acetylene into the reactor to the desired pressure (e.g., 13-18 atm). Caution: Acetylene can be explosive under pressure. Follow all safety guidelines for handling high-pressure gases.

  • Reaction: Heat the reactor to approximately 130°C and maintain the temperature and pressure with stirring for several hours.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene in a safe manner.

  • Workup: Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the THF solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the final ethenyl N,N-diethylcarbamodithioate.

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H and ¹³C NMR spectroscopy, and infrared (IR) spectroscopy to confirm its structure and purity.

PART 2: Thin Film Deposition by Aerosol-Assisted Chemical Vapor Deposition (AACVD)

AACVD is a versatile thin film deposition technique that is particularly well-suited for precursors with low volatility but good solubility.[9] Instead of relying on thermal evaporation of the precursor, a solution of the precursor is aerosolized and transported to a heated substrate where the solvent evaporates and the precursor decomposes to form the thin film.[9]

The AACVD Process: A Step-by-Step Walkthrough

The AACVD process can be broken down into three main stages: aerosol generation, aerosol transport, and film deposition.

AACVD_Workflow cluster_0 Aerosol Generation cluster_1 Aerosol Transport cluster_2 Film Deposition precursor_solution Precursor Solution (in a flask) ultrasonic Ultrasonic Humidifier precursor_solution->ultrasonic placed above aerosol Aerosol Droplets transport Transport to Reactor aerosol->transport carrier_gas Carrier Gas (Ar or N2) carrier_gas->transport reactor Heated Reactor Tube transport->reactor substrate Substrate decomposition Solvent Evaporation & Precursor Decomposition substrate->decomposition thin_film Thin Film Formation decomposition->thin_film

Caption: Experimental workflow for the AACVD of thin films.

Detailed Protocol for AACVD of Metal Sulfide Thin Films

This protocol provides a general procedure for the deposition of metal sulfide thin films using a metal-ethenyl N,N-diethylcarbamodithioate complex as the SSP. The specific metal complex will need to be synthesized beforehand by reacting ethenyl N,N-diethylcarbamodithioate with a suitable metal salt.

Materials and Equipment:

  • Metal-ethenyl N,N-diethylcarbamodithioate complex (e.g., of tin, zinc, copper, etc.)

  • Suitable solvent (e.g., toluene, tetrahydrofuran, chloroform)

  • AACVD reactor with a tube furnace

  • Ultrasonic humidifier

  • Mass flow controller for carrier gas (Argon or Nitrogen)

  • Substrates (e.g., glass, silicon wafers)

  • Schlenk line and standard air-sensitive technique equipment (if necessary)

Procedure:

  • Substrate Preparation: Clean the substrates thoroughly. For glass substrates, this may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.

  • Precursor Solution Preparation: Prepare a solution of the metal-ethenyl N,N-diethylcarbamodithioate complex in a suitable solvent. The concentration will depend on the specific precursor and desired film thickness, but a typical starting point is in the range of 0.01 to 0.05 M.[4]

  • AACVD System Assembly: Place the cleaned substrates in the center of the quartz tube within the tube furnace. Assemble the AACVD apparatus, connecting the flask containing the precursor solution to the ultrasonic humidifier and the reactor inlet. Connect the carrier gas line with a mass flow controller.

  • Deposition:

    • Heat the furnace to the desired deposition temperature (typically in the range of 350-550°C for dithiocarbamate precursors).[10][11]

    • Once the temperature has stabilized, start the flow of the carrier gas (e.g., 100-200 sccm).[4]

    • Turn on the ultrasonic humidifier to generate an aerosol of the precursor solution.

    • The aerosol will be transported into the hot zone of the reactor by the carrier gas, where the solvent will evaporate, and the precursor will decompose on the hot substrate surface to form the thin film.

    • Continue the deposition for the desired amount of time (e.g., 30-90 minutes) to achieve the target film thickness.

  • Cooling and Sample Retrieval:

    • After the deposition is complete, turn off the ultrasonic humidifier and the furnace.

    • Allow the reactor to cool to room temperature under a continuous flow of the carrier gas.

    • Once cooled, carefully remove the coated substrates for characterization.

PART 3: Understanding the Causality Behind Experimental Choices

The properties of the deposited thin films are highly dependent on the chosen experimental parameters. Understanding these relationships is key to achieving films with the desired characteristics.

The Role of Deposition Temperature

Deposition temperature is one of the most critical parameters in AACVD. It directly influences the precursor decomposition rate, the crystallinity of the film, and the surface morphology.

  • Low Temperatures (<350°C): Insufficient thermal energy may lead to incomplete precursor decomposition, resulting in amorphous films with high levels of organic contaminants. In some cases, no film deposition may occur at all.[11]

  • Optimal Temperature Range (350-550°C): Within this range, the precursor decomposes efficiently to form a crystalline metal sulfide film. As the temperature increases, the crystallinity and grain size of the film generally improve.[10]

  • High Temperatures (>550°C): At excessively high temperatures, gas-phase nucleation can occur, where the precursor decomposes in the vapor phase before reaching the substrate.[9] This leads to the formation of powders and porous, poorly adherent films.[9]

The Influence of Solvent

The choice of solvent in AACVD is not merely for dissolving the precursor. The solvent's physical properties, such as its boiling point, viscosity, and surface tension, affect aerosol generation and transport. Furthermore, the solvent can participate in the chemical reactions occurring in the hot zone of the reactor.

  • Volatility: A solvent with a relatively low boiling point is preferred to ensure its rapid evaporation before the precursor reaches the substrate.

  • Precursor Solubility: The precursor must be sufficiently soluble in the chosen solvent to prepare a stable solution at the desired concentration.

  • Reactivity: Some solvents can react with the precursor or the growing film, influencing its composition and properties. For example, the use of different solvents has been shown to affect the phase of the deposited iron sulfide films.[10]

Precursor Concentration and Carrier Gas Flow Rate

The concentration of the precursor solution and the flow rate of the carrier gas primarily affect the growth rate and thickness of the thin film.

  • Precursor Concentration: A higher precursor concentration generally leads to a higher growth rate and a thicker film for a given deposition time. However, excessively high concentrations can lead to incomplete solvent evaporation and the incorporation of impurities into the film.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas determines the residence time of the precursor in the hot zone. A higher flow rate can lead to a more uniform film but may also decrease the deposition efficiency if the precursor is swept out of the reactor before it can decompose.

PART 4: Characterization of Deposited Thin Films

A comprehensive characterization of the deposited thin films is essential to understand their properties and suitability for various applications. A suite of analytical techniques is typically employed to probe the structural, morphological, compositional, and optical properties of the films.

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline phase, crystal structure, crystallite size, and preferred orientation of the film.[11]
Scanning Electron Microscopy (SEM) Surface morphology, grain size, and film thickness (from cross-sectional imaging).[10]
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition and stoichiometry of the film.[10]
UV-Vis Spectroscopy Optical properties such as absorbance, transmittance, and the optical band gap of the semiconductor film.[11]
Raman Spectroscopy Vibrational modes of the material, providing information on the crystal structure and phase purity.[11]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile of the precursor.[11]

PART 5: Safety and Handling

Disclaimer: The following safety information is based on general knowledge of dithiocarbamates and related compounds. A comprehensive, substance-specific risk assessment should be conducted before handling ethenyl N,N-diethylcarbamodithioate.

Dithiocarbamate compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[12] When heated to decomposition, they can emit toxic fumes of nitrogen and sulfur oxides.[12]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Handling and Storage:

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents and acids.[12]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[12]

References

  • Malik, M. A., et al. (2013). Organotin Dithiocarbamates: Single-Source Precursors for Tin Sulfide Thin Films by Aerosol-Assisted Chemical Vapor Deposition (AACVD).
  • Emegha, J. O., et al. (2022). Effect of Deposition Temperature on the Properties of Copper-Zinc Sulphide Thin Films using Mixed Copper and Zinc Dithiocarbamate Precursors. Gazi University Journal of Science, 35(3), 869-878.
  • Khan, M., et al. (2019). Deposition of Zinc Sulfide Thin Films From Zinc(II) Thiosemicarbazones as Single Molecular Precursors Using Aerosol Assisted Chemical Vapor Deposition Technique. Frontiers in Chemistry, 7, 185.
  • Afzaal, M., et al. (2016). Heterocyclic dithiocarbamato-iron(III) complexes: single-source precursors for aerosol-assisted chemical vapour deposition (AACVD) of iron sulfide thin films. Dalton Transactions, 45(3), 1148-1157.
  • Sauer, J. C. (1959). Notes - Synthesis of Vinyl N,N-Dialkyldithiocarbamates. The Journal of Organic Chemistry, 24(10), 1592-1593.
  • Ramasamy, K., et al. (2014). Organotin Dithiocarbamates: Single-Source Precursors for Tin Sulfide Thin Films by Aerosol-Assisted Chemical Vapor Deposition (AACVD) (vol 25, pg 266, 2013). Request PDF.
  • Saeed, S., et al. (2013). Aerosol-assisted chemical vapor deposition of copper sulfide nanostructured thin film from newly synthesized single-source precursor. Turkish Journal of Chemistry, 37, 815-823.
  • Amaechi, C. I., et al. (2019). Lead ethyl dithiocarbamates: efficient single-source precursors to PbS nanocubes. Royal Society Open Science, 6(10), 190943.
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2024).
  • Wikipedia. Sodium diethyldithiocarbamate. Available from: [Link]

  • Hepp, A. F., et al. (2003). Aerosol-Assisted Chemical Vapor Deposited Thin Films for Space Photovoltaics. NASA Technical Reports Server.
  • O'Brien, P., et al. (2015). Thin Films of Molybdenum Disulfide Doped with Chromium by Aerosol-Assisted Chemical Vapor Deposition (AACVD).
  • Valimehr, S., et al. (2015).
  • MilliporeSigma. (2025).
  • Tahir, A. A., et al. (2016). EFFECT OF DEPOSITION TEMPERATURE VARIATION ON THIN FILMS SYNTHESIS VIA AACVD. JOURNAL OF OVONIC RESEARCH, 12(4), 187-195.
  • Ziyaei Halimehjani, A., et al. (2015).
  • MacNeil, J. G., et al. (2025).
  • Carl ROTH. (2024).
  • DOI.
  • chemeurope.com. Sodium diethyldithiocarbamate. Available from: [Link]

  • Sathasivam, S., et al. (2010). The Effect of Solvent on the Phase of Titanium Dioxide Deposited by Aerosol-assisted CVD. Procedia Chemistry, 2(1), 112-119.
  • Ahmad, F., et al. (2024). The Development of Organotin(IV) N-Ethyl-N-Benzyldithiocarbamate Complexes: A Study on Their Synthesis, Characterization, and Cytocidal Effects on A549 Cell Line. PubMed.
  • Tran, T. T., et al. A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO - Infomed.
  • Forbes, S. (2011).
  • Kumar, S., et al. (2022). Unveiling the zwitterionic nature of an ethyl piperazine-based dithiocarbamate chain transfer agent for achieving high molar mass polyvinyl acetate: experimental and computational insights. Polymer Chemistry, 13(21), 3105-3115.
  • Ziyaei Halimehjani, A., et al. (2016). Multicomponent synthesis of dithiocarbamates starting from vinyl sulfones/sulfoxides and their use in polymerization reactions. RSC Advances, 6(79), 75865-75871.
  • Zhang, C., et al. (2025). Multicomponent Synthesis of S‑Vinyl Dithiocarbamates Using Vinyl Sulfonium Salts with CS2 and Amines.
  • Ziyaei Halimehjani, A., et al. (2016).
  • Ziyaei Halimehjani, A., et al. (2016). Multicomponent synthesis of dithiocarbamates starting from Vinyl sulfones/sulfoxides and their utilities in polymerization reactions.
  • Macam, G., et al. (2012). Regiospecific Synthesis of Dithiocarbamates via a Markovnikov Addition Reaction. Molecules, 17(5), 5498-5507.

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Application Note: Harnessing Neighboring-Group Participation of Ethenyl N,N-Diethylcarbamodithioate for Accelerated Polymer Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Application Note & Experimental Protocol

Introduction: Overcoming Kinetic Barriers in Polymer Modification

Post-polymerization modification is an essential strategy for synthesizing advanced functional materials, including targeted drug delivery vehicles and stimulus-responsive polymers. However, chemically modifying stable, unreactive polymer backbones—such as poly(vinyl chloride) (PVC)—via direct nucleophilic substitution (S N​ 2) is notoriously sluggish. Furthermore, forcing these reactions with high temperatures or strong bases often leads to undesirable side reactions, such as dehydrochlorination (elimination), which degrades the polymer backbone.

To bypass these kinetic limitations, researchers can leverage Neighboring-Group Participation (NGP) , also known as anchimeric assistance. By incorporating ethenyl N,N-diethylcarbamodithioate (commonly referred to as S-vinyl N,N-diethyldithiocarbamate) into the polymer backbone as a comonomer, a highly nucleophilic dithiocarbamate pendant group is introduced[1]. This specific moiety profoundly alters the local reaction environment, accelerating the substitution of adjacent leaving groups by orders of magnitude[1].

Mechanistic Insights: The Causality of Anchimeric Assistance

The remarkable rate enhancement observed in these systems is driven by intramolecular dynamics. When a copolymer containing both vinyl chloride and ethenyl N,N-diethylcarbamodithioate is exposed to a nucleophile, the substitution does not occur via a standard intermolecular S N​ 2 pathway[1].

Instead, the sulfur atom of the thiocarbonyl (C=S) group acts as an internal nucleophile. Because it is spatially adjacent to the chloromethylene group, it rapidly displaces the chloride ion to form a highly reactive, cationic 1,3-dithiolanylium ion intermediate [2]. This intramolecular cyclization is entropically favored. The resulting cyclic intermediate is highly electrophilic and is subsequently opened by the incoming external nucleophile (e.g., an amine or another dithiocarbamate salt)[2].

By converting a slow intermolecular displacement into a rapid intramolecular cyclization followed by a fast ring-opening, the NGP pathway ensures high-yield functionalization without the need for harsh, degradative conditions[1].

Visualization of the NGP Pathway

NGP_Mechanism A 1. Unmodified Polymer Chain (PVC-co-S-vinyl DTC) B 2. Intramolecular Attack (Anchimeric Assistance by C=S) A->B  Displacement of Cl- C 3. Cyclic Intermediate (1,3-Dithiolanylium Ion) B->C  Ring Closure D 4. Nucleophilic Attack (e.g., by -SCS-NEt2) C->D  Ring Opening E 5. Functionalized Polymer (Accelerated Substitution) D->E  Product Formation

Fig 1: Mechanistic pathway of neighboring-group participation by the dithiocarbamate moiety.

Quantitative Data: Kinetic Enhancements

The table below summarizes the kinetic advantages of incorporating ethenyl N,N-diethylcarbamodithioate into a PVC backbone. The data illustrates the profound rate enhancements achieved when substituting the polymer with a dithiocarbamate anion ( SCS-NEt 2​ )[1].

Table 1: Kinetic Comparison of Substitution Reactions (Homopolymer vs. Copolymer)

Polymer SubstrateNucleophileSolventTemp (°C)Relative Rate ( krel​ )Dominant Mechanistic Pathway
Homopolymer (PVC) SCS-NEt 2​ DMF451.0Direct Intermolecular S N​ 2
Copolymer (VC-co-S-vinyl DTC) SCS-NEt 2​ DMF45~23.1NGP (Anchimeric Assistance)
Homopolymer (PVC) SCS-NEt 2​ THF450.25Direct Intermolecular S N​ 2
Copolymer (VC-co-S-vinyl DTC) SCS-NEt 2​ THF45~6.7NGP (Anchimeric Assistance)

Note: The dramatic increase in krel​ for the copolymer confirms that the chloromethylene groups neighboring the dithiocarbamate function are activated toward the nucleophile via the formation of the 1,3-dithiolanylium intermediate[1].

Experimental Protocols

The following self-validating protocols detail the synthesis of the reactive copolymer and its subsequent NGP-accelerated functionalization.

Protocol A: Synthesis of Poly(vinyl chloride-co-ethenyl N,N-diethylcarbamodithioate)

Objective: To synthesize a reactive polymer backbone capable of providing anchimeric assistance during post-polymerization modification.

  • Preparation: In a heavy-walled glass polymerization ampoule, combine vinyl chloride (VC) monomer and ethenyl N,N-diethylcarbamodithioate (S-vinyl DTC) in a 90:10 molar ratio. Add Tetrahydrofuran (THF) as the solvent.

  • Initiator Addition: Add Azobisisobutyronitrile (AIBN) at 0.5 mol% relative to the total monomer concentration.

  • Degassing (Causality Note): Perform three rigorous freeze-pump-thaw cycles. Why? Molecular oxygen acts as a potent radical scavenger. Failing to remove dissolved oxygen will quench the propagating radical chains, leading to low molecular weights and stalled polymerization.

  • Polymerization: Seal the ampoule under vacuum and immerse it in a thermostated oil bath at 50 °C for 24 hours. Why 50 °C? This specific temperature provides the optimal half-life for AIBN decomposition (~10 hours), ensuring a steady, controlled generation of radicals without inducing thermal degradation of the heat-sensitive dithiocarbamate moiety.

  • Recovery: Cool the ampoule to -78 °C to quench the reaction. Carefully open the ampoule and precipitate the polymer mixture dropwise into a 10-fold excess of cold methanol. Filter the white precipitate and dry under vacuum at room temperature to a constant weight.

Protocol B: NGP-Accelerated Nucleophilic Substitution

Objective: To functionalize the synthesized copolymer utilizing the neighboring-group participation of the dithiocarbamate pendant groups.

  • Dissolution: Dissolve 1.0 g of the synthesized copolymer in 20 mL of anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer. Causality Note: DMF is strictly chosen because it is a polar aprotic solvent. It weakly solvates the incoming nucleophilic anions (leaving them "naked" and highly reactive) while simultaneously stabilizing the cationic 1,3-dithiolanylium intermediate formed during the NGP ring-closure step[1].

  • Nucleophile Addition: Add a 5-fold molar excess of Sodium N,N-diethyldithiocarbamate trihydrate (relative to the available reactive chloride sites) to the solution.

  • Reaction Incubation: Heat the reaction mixture to 45 °C under a dry nitrogen atmosphere. Causality Note: Maintaining the temperature at exactly 45 °C provides sufficient thermal energy to overcome the activation barrier for the intramolecular displacement of chloride[1]. Exceeding 60 °C risks triggering base-catalyzed dehydrochlorination, which would introduce unwanted alkene defects into the polymer backbone.

  • Kinetic Sampling: At predetermined intervals (e.g., 10, 20, 30, and 60 minutes), withdraw 1 mL aliquots and immediately precipitate them into cold methanol to halt the reaction.

  • Self-Validation System: To ensure the protocol's integrity, validate the substitution kinetics using two parallel methods:

    • Titration: Quantify the liberated chloride ions in the residual solvent using Volhard's titration method.

    • Spectroscopy: Analyze the purified polymer aliquots via 1 H-NMR. Monitor the disappearance of the -CH-Cl proton signal (typically around 4.3–4.6 ppm) and the emergence of the new functionalized signals.

    • Control: Run a parallel reaction using a pure PVC homopolymer. The successful execution of this protocol is validated when the copolymer exhibits a substitution rate >20 times faster than the PVC control.

Sources

Troubleshooting & Optimization

optimizing thermal decomposition parameters for ethenyl N,N-diethylcarbamodithioate precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing ethenyl N,N-diethylcarbamodithioate and related dithiocarbamate precursors for thermal decomposition applications. This guide is designed to provide practical, in-depth solutions to common challenges encountered during experimental work, particularly in the fields of materials science and drug delivery system development. Our focus is on explaining the causality behind experimental choices to empower you to optimize your processes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the precursor's behavior.

Q1: What is the expected thermal decomposition behavior of ethenyl N,N-diethylcarbamodithioate?

Dithiocarbamate complexes, as a class, are known to be versatile single-source precursors for synthesizing metal sulfides.[1] The thermal decomposition of ethenyl N,N-diethylcarbamodithioate is expected to proceed via the cleavage of its sulfur-carbon and nitrogen-carbon bonds. The final solid-state product is highly dependent on the atmosphere used. In an inert atmosphere (e.g., nitrogen, argon), the decomposition typically yields a metal sulfide.[2][3] Conversely, in an oxidative atmosphere (e.g., air), the process often leads to the formation of metal oxides, sometimes through a metal sulfate intermediate.[4]

Q2: What are the typical volatile byproducts I should be aware of?

The organic dithiocarbamate ligand decomposes into a range of volatile, and often hazardous, gaseous products. Common byproducts include carbon disulfide (CS₂), hydrogen sulfide (H₂S), oxides of sulfur and nitrogen, and various amines.[5] Proper ventilation and exhaust management are critical when conducting these experiments.

Q3: How does the heating rate affect the decomposition temperature and final product?

The heating rate is a critical kinetic parameter. A higher heating rate generally shifts the onset of decomposition to a higher temperature.[6][7] This occurs because the system has less time to reach thermal equilibrium at each temperature increment.[8] For applications like thin-film deposition, a slower heating rate can allow for more controlled, layer-by-layer growth, while a very rapid rate (like in flash pyrolysis) might be used to maximize volatile products.[9]

Q4: Should I use an inert or a reactive atmosphere for my experiment?

The choice of atmosphere is dictated entirely by your desired final product.

  • Inert Atmosphere (N₂, Ar): Use an inert atmosphere if your target is a metal sulfide (e.g., CdS, ZnS). The inert gas flow helps transport volatile organic byproducts away from the substrate.[10]

  • Oxidizing Atmosphere (Air, O₂): Use an oxidizing atmosphere to produce metal oxides. Be aware that this can be a more complex, multi-step process.[4]

  • Reducing Atmosphere (Forming Gas - H₂/N₂): This can be used to produce metal-rich sulfide phases or, in some cases, pure metals by enhancing the removal of sulfur as H₂S.[10]

Q5: My precursor seems to be degrading in storage. How can I prevent this?

Many dithiocarbamates exhibit limited stability, especially in the presence of moisture, acids, or light.[11][12] They can slowly decompose in aqueous solutions to form carbon disulfide and the corresponding amine.[5] It is recommended to store the precursor in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) to maximize its shelf life.

Section 2: Troubleshooting Guides

This section provides detailed, cause-and-effect solutions to specific experimental problems.

Problem 1: Incomplete Decomposition or Low Product Yield

Symptom: You observe a significant amount of unreacted precursor material post-experiment, or the yield of your target material (e.g., metal sulfide thin film) is substantially lower than theoretically expected.

Possible CauseScientific Rationale & ExplanationRecommended Solution
Sub-optimal Temperature Thermal decomposition is a kinetically driven process that requires a specific activation energy.[6] If the setpoint temperature is below the decomposition onset, the reaction will not proceed to completion.Perform a Thermogravimetric Analysis (TGA) to determine the precise decomposition temperature range (see Protocol 1). Increase your experimental temperature in 20-30°C increments, ensuring it is well within the decomposition range identified by TGA.
Heating Rate Too High A rapid heating rate can cause the sample's surface to heat much faster than its core, leading to incomplete bulk decomposition. Furthermore, it shifts the entire decomposition process to higher temperatures, and your setpoint may no longer be adequate.[7][8]Decrease the heating rate to a slower value (e.g., 5-10°C/min). This allows for more uniform heat distribution throughout the precursor material.[8]
Insufficient Residence Time In a flow-based system like Chemical Vapor Deposition (CVD), if the carrier gas flow rate is too high, the precursor molecules may not have sufficient time in the heated reaction zone to decompose fully.[13]Reduce the carrier gas flow rate to increase the precursor's residence time in the hot zone. Alternatively, if using a static setup (e.g., furnace), increase the hold time at the target temperature.
Precursor Volatilization Some dithiocarbamate complexes are volatile and can sublime at temperatures below their decomposition point.[14] This is especially true under vacuum or low-pressure conditions.Review TGA data. If significant mass loss occurs before the main decomposition step, your precursor is likely sublimating. In a CVD system, this may require redesigning the precursor delivery system to ensure vaporization occurs just before the reaction zone.[15]
Problem 2: Poor Film Adhesion, Morphology, or Uniformity

Symptom: The deposited film flakes off the substrate, has a rough or non-uniform surface, or contains pinholes.

Possible CauseScientific Rationale & ExplanationRecommended Solution
Substrate Contamination The substrate surface must be chemically and physically clean to allow for proper nucleation and film growth. Organic residues or particulates create a barrier that prevents strong adhesion.Implement a rigorous, multi-step substrate cleaning procedure. A typical process for silicon wafers includes sonication in acetone, then isopropanol, followed by a deionized water rinse, and drying with dry nitrogen. A final plasma clean or piranha etch may be necessary.
Gas Phase Nucleation If the precursor concentration in the gas phase is too high, or the temperature is not properly controlled, particles can form in the gas stream before reaching the substrate.[13] These particles then rain down, creating a rough, poorly adhered film.Decrease the precursor vaporization temperature to lower its partial pressure. Increase the carrier gas flow rate to reduce residence time and precursor concentration.[16] Lowering the overall reactor pressure can also help minimize gas-phase reactions.
Sub-optimal Substrate Temperature The substrate temperature directly influences the surface mobility of adsorbed species and the kinetics of film growth.[17] If too low, adatoms lack the energy to find stable lattice sites, resulting in an amorphous or poorly structured film. If too high, it can lead to re-evaporation or the formation of large, non-uniform crystals.Optimize the substrate temperature systematically. Start with a temperature slightly below the precursor's decomposition onset and perform a series of depositions in ~25°C increments. Characterize the film from each run (e.g., via SEM, XRD) to identify the optimal temperature window for your desired morphology.
Non-uniform Temperature Profile A significant temperature gradient across the substrate will lead to different deposition rates and potentially different film phases, resulting in a non-uniform film thickness and morphology.[18]Verify the temperature uniformity of your heating stage or furnace across the entire substrate area using a calibrated thermocouple. For CVD, ensure the gas flow dynamics are not causing localized cooling of the substrate.
Problem 3: Film Contamination and Unwanted Byproducts

Symptom: Elemental analysis (EDX, XPS) reveals significant carbon, nitrogen, or oxygen contamination in a film intended to be a pure metal sulfide. The film exhibits poor optical or electrical properties.

Possible CauseScientific Rationale & ExplanationRecommended Solution
Incomplete Ligand Removal The organic fragments from the dithiocarbamate ligand must be completely removed as volatile byproducts. If the decomposition temperature is too low or the residence time is too short, these fragments can become trapped in the growing film, leading to carbon and nitrogen impurities.Increase the deposition temperature to provide more energy for bond breaking and desorption of ligand fragments. Annealing the film post-deposition under an inert or reactive atmosphere can also help drive off residual impurities.
Atmosphere Contamination Small leaks in your experimental setup can introduce oxygen or water vapor. Oxygen will lead to the formation of metal oxides or sulfates, which is a common issue even when targeting sulfides.[10][19]Perform a thorough leak check of your reactor and gas lines using a helium leak detector or by monitoring the pressure rise rate under vacuum. Use high-purity (e.g., 99.999%) carrier gases with an in-line oxygen/moisture trap.
Precursor Impurities The precursor itself may contain impurities from its synthesis (e.g., unreacted starting materials, solvents).[20] These can be incorporated into the final product.Verify the purity of your precursor using techniques like NMR or elemental analysis. If necessary, purify the precursor by recrystallization or sublimation before use.
Undesirable Decomposition Pathway At excessively high temperatures, the ligand can fragment in complex ways, leading to the formation of stable carbonaceous species (char) that are difficult to remove and incorporate into the film.[9]Avoid using temperatures significantly higher than the main decomposition step observed in TGA. The goal is to provide enough energy for decomposition without causing excessive, uncontrolled fragmentation.
Section 3: Standard Experimental Protocols & Data
Protocol 1: TGA/DSC Analysis for Precursor Characterization

This protocol outlines the steps for using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to establish the fundamental thermal properties of your precursor.[21]

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using a certified standard like indium.

  • Sample Preparation: Accurately weigh 5-10 mg of the ethenyl N,N-diethylcarbamodithioate precursor into a clean alumina or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Select the gas relevant to your application (e.g., high-purity nitrogen for sulfide synthesis, dry air for oxide synthesis).

    • Flow Rate: Set a standard flow rate (e.g., 50-100 mL/min).

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a controlled rate (a rate of 10°C/min is standard) to a final temperature well above the expected decomposition (e.g., 600-800°C).

  • Data Acquisition: Record the sample mass (TGA), its first derivative (DTG), and the heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Identify the onset temperature of decomposition, the temperature ranges of distinct mass loss steps, and the final residual mass percentage.

    • DTG Curve: Determine the peak decomposition temperature(s), which correspond to the point(s) of maximum reaction rate.

    • DSC Curve: Identify endothermic (melting, decomposition) and exothermic (crystallization, oxidation) events.

Reference Data: Thermal Decomposition of Analogous Dithiocarbamate Complexes

While specific data for ethenyl N,N-diethylcarbamodithioate is sparse, the following table, compiled from literature on similar compounds, provides a valuable reference for experimental design.[2][21]

Metal ComplexDecomposition Onset (°C)Peak Decomposition (°C)Final Residue (Inert Atm.)Atmosphere
Zn(S₂CNEt₂)₂~270~350ZnSNitrogen
Cd(S₂CNEt₂)₂~280~360CdSNitrogen
Ni(S₂CNEt₂)₂~300~340α-NiSNitrogen
Cu(S₂CNEt₂)₂~250~300CuSHelium
Pb(S₂CNEt₂)₂~300~380PbSNitrogen

Note: These values are approximate and can vary based on experimental conditions, particularly the heating rate.

Section 4: Visualization & Workflows
Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and resolving common issues during thermal decomposition experiments.

Troubleshooting_Tree start Observed Problem low_yield Low Yield / Incomplete Decomposition start->low_yield poor_film Poor Film Quality / Adhesion start->poor_film contamination Film Contamination start->contamination cause_yield1 Temp Too Low? low_yield->cause_yield1 Check TGA cause_film1 Substrate Contaminated? poor_film->cause_film1 cause_cont1 Incomplete Ligand Removal? contamination->cause_cont1 Check EDX/XPS for C, N cause_yield2 Heating Rate Too High? cause_yield1->cause_yield2 No sol_yield1 Action: Increase Temp cause_yield1->sol_yield1 Yes cause_yield3 Residence Time Too Short? cause_yield2->cause_yield3 No sol_yield2 Action: Decrease Heating Rate cause_yield2->sol_yield2 Yes sol_yield3 Action: Decrease Carrier Gas Flow cause_yield3->sol_yield3 Yes cause_film2 Gas Phase Nucleation? cause_film1->cause_film2 No sol_film1 Action: Improve Substrate Cleaning cause_film1->sol_film1 Yes cause_film3 Substrate Temp Wrong? cause_film2->cause_film3 No sol_film2 Action: Lower Pressure / Increase Flow cause_film2->sol_film2 Yes sol_film3 Action: Optimize Substrate Temp cause_film3->sol_film3 Yes cause_cont2 System Leak (O2/H2O)? cause_cont1->cause_cont2 No sol_cont1 Action: Increase Temp / Anneal Film cause_cont1->sol_cont1 Yes cause_cont3 Precursor Impure? cause_cont2->cause_cont3 No sol_cont2 Action: Perform Leak Check cause_cont2->sol_cont2 Yes sol_cont3 Action: Purify Precursor cause_cont3->sol_cont3 Yes

Caption: A decision tree for troubleshooting common thermal decomposition issues.

Diagram 2: CVD Process Optimization Workflow

This flowchart illustrates a systematic approach to developing a robust deposition process using the dithiocarbamate precursor.

CVD_Workflow step1 Step 1: Precursor Characterization (TGA/DSC Analysis) step2 Step 2: Define Initial Parameters (Temp, Pressure, Gas Flows, Substrate) step1->step2 step3 Step 3: Perform Deposition Run step2->step3 step4 Step 4: Film Characterization (SEM, XRD, EDX, etc.) step3->step4 decision Film Meets Specs? step4->decision step5 Step 5: Systematically Adjust ONE Parameter (e.g., Substrate Temp +25°C) decision->step5 No end Optimized Process Achieved decision->end Yes step5->step3

Caption: A workflow for optimizing a Chemical Vapor Deposition (CVD) process.

References
  • BenchChem. (2025). Application Note: Thermal Analysis of Propylene 1,2-bis(dithiocarbamate) Metal Complexes.
  • Wikipedia. (2024). Thermal decomposition.
  • Onwudiwe, D. C., & Ajibade, P. A. (2011). Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. International Journal of Molecular Sciences, 12(8), 5064–5077.
  • Stancu, A., et al. (2024). Impact of Glycerol and Heating Rate on the Thermal Decomposition of PVA Films. Polymers, 16(1), 123.
  • Sustainability Directory. (2025). Thermal Decomposition.
  • Garg, A., et al. (2004). Thermal decomposition of transition metal dithiocarbamates. Journal of Thermal Analysis and Calorimetry, 78(3), 823-833.
  • Easton, E. B., & Pickup, P. G. (2002). Optimization of deposition parameters of thin films composed of Pt nanoparticles. Electrochimica Acta, 47(24), 3911-3919.
  • Al-Badri, M. A., & Al-Alawneh, A. M. (2018). Effect of different heating rate on the thermal decomposition of urea in an open reaction vessel. Journal of Engineering, 2018.
  • IEEE Xplore. (2025). Optimization of Deposition Parameters for Thin-Film Semiconductor Structures via Spray Pyrolysis.
  • Wang, X., et al. (2020). Effects of heating rate on thermal degradation behavior and kinetics of representative thermoplastic wastes. Journal of the Energy Institute, 93(5), 1957-1965.
  • CAMEO Chemicals. (n.d.). Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts. NOAA.
  • ResearchGate. (n.d.). Kinetics of the thermal decomposition of diethyldithiocarbamato tellurium (IV).
  • Fischer, R. A., & Joris, S. J. (1950). THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. Canadian Journal of Research, 28c(10), 577-584.
  • Hollingsworth, N., et al. (2016). Synthesis, Structure, Characterization, and Decomposition of Nickel Dithiocarbamates. Journal of Chemical Education, 93(5), 903-909.
  • Creedon, D., et al. (2023). Development and optimisation of a SiO2 PVD technique based on the thermal decomposition of PDMS. RSC Advances, 13(3), 1845-1856.
  • Adejoro, I. A., et al. (2021). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Molecules, 26(21), 6439.
  • Sharma, A. K. (1986). Thermal behaviour of metal-dithiocarbamates. Thermochimica Acta, 104, 339-372.
  • Leveque, J. M., et al. (2010). Thermal decomposition of mancozeb: A pesticide used in agriculture. Journal of Hazardous Materials, 184(1-3), 57-63.
  • Patra, A., & Das, S. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Applied Sciences, 13(20), 11202.
  • Ritter, M., et al. (1995). Optimizing deposition parameters of electron beam evaporated TiO2 films. Applied Optics, 34(19), 3719-3724.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Vorona, A. A., et al. (2023). Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III) β-Diketonates. Molecules, 28(5), 2265.
  • Zhang, J., Myllenbeck, N. R., & Andrew, T. L. (n.d.). Synthesis and Properties of Dithiocarbamate-linked Acenes. University of Massachusetts Amherst.
  • WSTitanium. (2025). The Ultimate Guide to Chemical Vapor Deposition.
  • Pedersen, H. (2010). Precursors and defect control for halogenated CVD of thick SiC epitaxial layers. Linköping University.

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Technical Support Center: Enhancing the Solubility of S-vinyl N,N-diethyldithiocarbamate in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for S-vinyl N,N-diethyldithiocarbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in polar organic solvents. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research and development efforts.

Introduction: Understanding the Challenge

S-vinyl N,N-diethyldithiocarbamate is a molecule of interest in various research fields. However, its unique structure, combining a dithiocarbamate moiety with a reactive vinyl group, can present solubility challenges in polar organic solvents. This guide provides a systematic approach to overcoming these issues, ensuring reproducible and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility and handling of S-vinyl N,N-diethyldithiocarbamate.

Q1: Why is my S-vinyl N,N-diethyldithiocarbamate not dissolving well in polar organic solvents like ethanol or acetonitrile?

A1: The solubility of S-vinyl N,N-diethyldithiocarbamate is governed by the principle of "like dissolves like."[1] While the dithiocarbamate group has some polar character, the N,N-diethyl and S-vinyl groups contribute to its non-polar nature. In highly polar solvents, the energy required to break the solute-solute and solvent-solvent interactions may not be sufficiently compensated by the formation of solute-solvent interactions, leading to poor solubility.

Q2: I'm observing a yellowing or change in my solution of S-vinyl N,N-diethyldithiocarbamate over time. What is happening?

A2: Dithiocarbamates are known to be sensitive to acidic conditions and can decompose.[1] While many polar organic solvents are aprotic, trace amounts of water or acidic impurities can lead to the degradation of the dithiocarbamate moiety. Additionally, the vinyl group can be reactive and may undergo polymerization or other reactions, especially in the presence of light, heat, or radical initiators. It is crucial to use high-purity, anhydrous solvents and to store solutions in the dark at low temperatures.

Q3: Can I heat the solvent to improve the solubility of S-vinyl N,N-diethyldithiocarbamate?

A3: Gently warming the solution can increase the solubility of many organic compounds.[2] However, caution is advised. Excessive heat can accelerate the degradation of the dithiocarbamate and potentially induce polymerization of the vinyl group. If you choose to use heat, it is recommended to do so cautiously, for a short duration, and to monitor the solution for any signs of decomposition (e.g., color change).

Q4: Are there any theoretical tools to help me select a better solvent?

A4: Yes, Hansen Solubility Parameters (HSP) can be a powerful predictive tool.[3][4][5] HSP theory is based on the principle that "like dissolves like" by quantifying the energy of dispersion, polar, and hydrogen bonding forces for both the solute and the solvent.[5] By matching the HSP of S-vinyl N,N-diethyldithiocarbamate with that of a solvent or a solvent blend, you can predict with greater accuracy which solvents are likely to be effective.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to resolving common solubility issues encountered during experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Compound "oils out" or forms a precipitate upon addition to the solvent. The solvent is a poor match for the solute's polarity.1. Try a different solvent: If you are using a very polar protic solvent like ethanol, consider a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which are excellent solubilizing agents for a wide range of organic molecules.[1] 2. Use a co-solvent system: Gradually add a less polar co-solvent in which the compound is more soluble to your primary polar solvent. This can create a solvent mixture with a more favorable polarity for dissolution.
Solubility is low, even in seemingly appropriate solvents. The dissolution rate is slow.1. Increase surface area: Ensure your compound is a fine powder. If it is crystalline, gently grind it in a mortar and pestle before attempting to dissolve it. 2. Apply gentle agitation: Use a magnetic stirrer or vortex mixer to increase the interaction between the solute and solvent particles. 3. Gentle warming: As a last resort, warm the solution gently while stirring. Monitor for any signs of degradation.
Solution degrades over time (color change, precipitation). Instability of the dithiocarbamate or vinyl group.1. Use high-purity, anhydrous solvents: Trace amounts of water or acid can catalyze degradation. 2. Work under an inert atmosphere: If the compound is sensitive to oxidation, perform dissolutions and experiments under nitrogen or argon. 3. Store solutions properly: Keep solutions in the dark and at a low temperature (e.g., 4°C or -20°C) to minimize degradation. Prepare fresh solutions for critical experiments.
Inconsistent results between experiments. Variability in solvent quality or experimental conditions.1. Standardize your solvent source: Use solvents from the same supplier and of the same grade for all related experiments. 2. Control temperature: Ensure all solubility experiments are performed at a consistent temperature. 3. Document your procedure: Keep detailed records of the solvents used, temperatures, and dissolution times.

Part 3: Experimental Protocols for Solubility Enhancement

This section provides step-by-step protocols for common techniques to improve the solubility of S-vinyl N,N-diethyldithiocarbamate.

Protocol 1: Solubility Enhancement using a Co-Solvent System

Objective: To systematically determine an optimal co-solvent mixture for dissolving S-vinyl N,N-diethyldithiocarbamate.

Methodology:

  • Select a primary polar organic solvent in which the compound has limited solubility (e.g., ethanol, acetonitrile).

  • Select a co-solvent in which the compound is expected to have higher solubility (e.g., a less polar solvent like dichloromethane or a more powerful polar aprotic solvent like DMSO).

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30, etc., by volume).

  • Add a known excess amount of S-vinyl N,N-diethyldithiocarbamate to a fixed volume of each solvent mixture in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation is reached.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of the co-solvent ratio to identify the optimal mixture.

CoSolvent_Workflow step1 Step 1: Prepare Co-solvent Mixtures (e.g., 90:10, 80:20 Ethanol:DMSO) step2 Step 2: Add Excess S-vinyl N,N-diethyldithiocarbamate step1->step2 step3 Step 3: Equilibrate (Shake for 24h at constant temperature) step2->step3 step4 Step 4: Separate Undissolved Solid (Centrifuge/Filter) step3->step4 step5 Step 5: Quantify Solubilized Compound (UV-Vis or HPLC analysis) step4->step5 result Result: Determine Optimal Co-solvent Ratio step5->result

Caption: Workflow for co-solvent solubility enhancement.

Protocol 2: Solubility Enhancement Using Surfactants in Organic Solvents

Objective: To improve the solubility of S-vinyl N,N-diethyldithiocarbamate in a polar organic solvent using a surfactant.

Methodology:

  • Select a primary polar organic solvent (e.g., ethanol).

  • Choose a suitable surfactant. For organic solvent systems, non-ionic surfactants are often a good starting point.

  • Prepare a stock solution of the surfactant in the chosen organic solvent.

  • Create a series of solvent systems with increasing concentrations of the surfactant.

  • Follow steps 4-8 from Protocol 1 to determine the effect of the surfactant concentration on the solubility of S-vinyl N,N-diethyldithiocarbamate.

Note: The formation of reverse micelles by surfactants in organic solvents can help to encapsulate and solubilize compounds that are poorly soluble in the bulk solvent.

Part 4: Data Summary and Predictive Tools

While specific experimental solubility data for S-vinyl N,N-diethyldithiocarbamate is not widely available, the following table provides a qualitative prediction of solubility in common polar organic solvents based on general chemical principles.

Solvent Solvent Type Predicted Solubility Comments
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent solvent for a wide range of organic compounds.[1]
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, a powerful solvent.[1]
Acetonitrile Polar AproticModerateMay require co-solvents for higher concentrations.
Ethanol Polar ProticLow to ModerateHydrogen bonding capability may not be ideal for the non-polar regions of the molecule.
Methanol Polar ProticLow to ModerateSimilar to ethanol, but more polar.
Acetone Polar AproticModerateA good starting point for solubility testing.
Hansen Solubility Parameters (HSP) for Solvent Selection

To make a more informed choice of solvent, you can use Hansen Solubility Parameters. The goal is to find a solvent or a solvent blend with HSP values close to those of S-vinyl N,N-diethyldithiocarbamate.

HSP_Concept cluster_solute S-vinyl N,N-diethyldithiocarbamate cluster_solvent Solvent Solute δD_solute, δP_solute, δH_solute Solvent δD_solvent, δP_solvent, δH_solvent Solute->Solvent Small Distance in Hansen Space = Good Solubility

Caption: Hansen Solubility Parameter concept for predicting solubility.

References

  • Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.
  • Abbott, S. (2020). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd.
  • [Link to a relevant scientific paper on dithiocarbam
  • [Link to a relevant scientific paper on Hansen Solubility Parameters]
  • [Link to a relevant scientific paper on co-solvency]
  • [Link to a relevant scientific paper on the properties of organic solvents]
  • [Link to a relevant scientific paper on the reactivity of vinyl thioethers]
  • [Link to a relevant scientific paper on the effect of temper

Sources

Technical Support Center: Optimizing Metal Chelation with Ethenyl N,N-Diethylcarbamodithioate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

As a Senior Application Scientist, I have designed this technical support guide to move beyond standard procedural lists. Successful metal chelation using ethenyl N,N-diethylcarbamodithioate (Vinyl-DDC) requires a deep understanding of coordination thermodynamics, solvent partitioning, and ligand stability. This guide provides the mechanistic causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Overview & Workflow Logic

Before troubleshooting specific assays, it is critical to understand the coordination pathway of Vinyl-DDC. The presence of the ethenyl (vinyl) substituent allows this molecule to act as a reactive monomer for polymerization while maintaining the potent bidentate chelating properties of the dithiocarbamate core[1].

ChelationWorkflow A Ligand Preparation Ethenyl N,N-Diethylcarbamodithioate B Metal Ion Introduction (Cu2+, Zn2+, Fe2+) A->B C pH Optimization Target: pH 7.0 - 8.5 B->C D Acidic Degradation Release of CS2 & Amine C->D pH < 5.5 E Bidentate Chelation Stable S-M-S Coordination C->E pH > 6.5 F Carrier Integration (Lipid Micelles / Cyclodextrin) E->F High Lipophilicity G Purified Metal-Ligand Complex F->G

Logical workflow for optimizing Vinyl-DDC metal chelation, highlighting pH-dependent stability.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my Vinyl-DDC solution emit a strong sulfur odor and fail to chelate metals when prepared in unbuffered water? A1: You are observing acid-catalyzed hydrolysis. While the metal-bound dithiocarbamate complex is highly stable, the unbound polar ligand rapidly decomposes in acidic environments (pH < 5.5) into carbon disulfide (CS₂) and diethylamine[2]. The sulfur odor is the off-gassing of CS₂. Causality-driven solution: Always dissolve the ligand in a buffer adjusted to pH 7.0–8.5 prior to introducing the metal salt.

Q2: How does the ethenyl (vinyl) group alter the chelation efficiency compared to standard sodium diethyldithiocarbamate (Na-DDC)? A2: The actual coordination geometry (binding via the two sulfur atoms) remains largely identical, governed by Hard-Soft Acid-Base (HSAB) theory where the soft sulfur donors preferentially bind borderline-to-soft metals (Cu²⁺, Zn²⁺, Pb²⁺)[3],[4]. However, the vinyl ester modification removes the ionic sodium salt character, drastically increasing the lipophilicity of the resulting complex[1]. This requires a shift from aqueous precipitation to biphasic organic extraction to isolate the complex efficiently.

Q3: We are using Fe(II)-Vinyl-DDC for nitric oxide (NO) spin trapping in biological media, but our EPR signals are weak or non-existent. Why? A3: This is a known phase-partitioning failure. Fe(II)-diethyldithiocarbamate complexes are highly insoluble in aqueous biological systems, leading to localized precipitation before NO can be trapped[5]. Furthermore, unprotected Fe(II) rapidly oxidizes to EPR-silent Fe(III). Causality-driven solution: You must encapsulate the Fe(II)-Vinyl-DDC complex in a lipid-based carrier system (e.g., lecithin micelles) or hydroxypropyl-beta-cyclodextrin inclusion complexes. This shields the iron from premature oxidation and maintains the trap in a bioavailable state, increasing detection sensitivity up to 4-fold[5].

Troubleshooting Guide: Common Experimental Failures

Observed IssueMechanistic CauseResolution & Self-Validation
Low Yield / Incomplete Chelation Mismatched solvent polarity. The vinyl group makes the ligand highly hydrophobic, causing it to crash out of aqueous solutions before coordinating the metal.Resolution: Utilize a co-solvent system (e.g., 10-20% ethanol or DMSO in water) during the mixing phase. Validation: The solution should remain optically clear prior to metal addition.
Complex Degradation (Color Loss) Oxidation of the transition metal center (especially Fe²⁺ or Cu⁺) by dissolved atmospheric oxygen.Resolution: Degas all solvents using freeze-pump-thaw cycles or continuous N₂ sparging. Perform chelation in a glovebox. Validation: The complex will maintain its characteristic intense charge-transfer color (e.g., deep brown/green for Cu²⁺)[2].
Poor Polymerization Downstream The metal chelation process inadvertently triggered radical cross-linking of the ethenyl (vinyl) groups.Resolution: Conduct the chelation step strictly in the dark and at reduced temperatures (4°C) to prevent auto-initiation of the vinyl ester[1].

Quantitative Benchmarks for Dithiocarbamate Chelation

To optimize your stoichiometric ratios, refer to the following baseline parameters for dithiocarbamate-metal coordination.

Metal IonTarget Oxidation StateHard/Soft Acid ClassificationOptimal Chelation pHComplex Lipophilicity
Copper (Cu) +2Borderline6.5 - 8.5Extremely High
Zinc (Zn) +2Borderline7.0 - 9.0High
Lead (Pb) +2Soft6.0 - 8.0High
Iron (Fe) +2Borderline7.0 - 8.0Very High (Requires Lipid Carrier)

Validated Experimental Protocols

Protocol A: Synthesis and Isolation of Cu(II)-Vinyl-DDC Complex

This protocol utilizes a self-validating colorimetric shift to confirm successful bidentate coordination.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer and adjust the pH strictly to 7.5 using NaOH.

  • Ligand Solubilization: Dissolve 10 mM of Ethenyl N,N-diethylcarbamodithioate (CAS: 18293-20-4) in a 1:1 mixture of the HEPES buffer and analytical-grade ethanol.

  • Metal Introduction: Slowly add a 5 mM aqueous solution of CuSO₄ dropwise under continuous magnetic stirring.

    • Self-Validation Checkpoint: The solution must immediately transition to a deep yellow-brown color. This indicates the formation of the bis-(diethyldithiocarbamate)-Cu²⁺ complex via ligand-to-metal charge transfer (LMCT)[2]. If the solution turns milky white, the ligand has precipitated; increase the ethanol ratio.

  • Biphasic Extraction: Add an equal volume of chloroform (CHCl₃) to the reaction vessel. Vigorously mix for 5 minutes, then allow phase separation. The highly hydrophobic Cu-Vinyl-DDC complex will partition entirely into the lower organic layer.

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

Protocol B: Preparation of Fe(II)-Vinyl-DDC for NO Spin Trapping

Adapted from established DETC-Fe inclusion methodologies to overcome aqueous insolubility[5].

  • Deoxygenation (Critical Step): Degas all aqueous buffers (pH 7.4) and lipid solutions (10 mg/mL lecithin in aqueous suspension) by bubbling with ultra-pure Argon for 30 minutes.

  • Ligand-Carrier Integration: Dissolve the Vinyl-DDC ligand into the degassed lecithin suspension. The lipophilic vinyl ester will spontaneously partition into the hydrophobic core of the lecithin micelles.

  • In-situ Chelation: Inject a stoichiometric equivalent of freshly prepared, degassed FeSO₄ into the micellar suspension.

    • Self-Validation Checkpoint: The formation of a stable, homogenous suspension without iron oxide (rust-colored) precipitates confirms that the Fe(II) is successfully chelated and protected within the lipid carrier[5].

  • Application: Introduce the trap to the biological matrix. Analyze via Electron Paramagnetic Resonance (EPR) spectroscopy at 77 K to detect the characteristic triplet signal of the trapped NO radical.

References

  • [1] ChemicalCell. Diethyldithiocarbamic Acid Vinyl Ester | 18293-20-4. Available at:[Link]

  • [4] National Institutes of Health (PMC). The Versatility in the Applications of Dithiocarbamates. Available at:[Link]

  • [2] MDPI. Disulfiram as a Therapeutic Agent for Metastatic Malignant Melanoma—Old Myth or New Logos?. Available at:[Link]

  • [5] PubMed. Evaluation of lipid-based carrier systems and inclusion complexes of diethyldithiocarbamate-iron to trap nitric oxide in biological systems. Available at:[Link]

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Validation & Comparative

A Senior Application Scientist's Guide: Trithiocarbonates vs. Dithiocarbamates for RAFT Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed comparison of two prominent classes of Reversible Addition-Fragmentation chain Transfer (RAFT) agents: trithiocarbonates (TTCs) and N,N-diethylcarbamodithioates, a key subclass of dithiocarbamates (DTCs). This guide is designed for researchers, scientists, and drug development professionals seeking to harness the power of RAFT polymerization for creating well-defined polymers. We will delve into the mechanistic nuances, monomer compatibility, and practical considerations for selecting the optimal agent for your specific application, supported by experimental data and protocols.

The Foundation: Understanding RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization (RDRP) that offers exceptional control over polymer molecular weight, architecture, and dispersity (Đ). The process introduces a thiocarbonylthio compound, the RAFT agent, into a conventional free-radical polymerization system. This agent mediates the polymerization by reversibly transferring between active (propagating) and dormant polymer chains, minimizing irreversible termination reactions. The general structure of a RAFT agent is characterized by a thiocarbonylthio core (S=C-S) with two crucial substituents: the Z-group, which modulates the reactivity of the C=S bond, and the R-group, which acts as a homolytic leaving group. The success of a RAFT polymerization hinges on the judicious selection of these Z and R groups to match the reactivity of the monomer being polymerized.

To visualize the core process, the following diagram illustrates the key equilibria involved in RAFT polymerization.

RAFT_Workflow start Start reagents 1. Combine Monomer, RAFT Agent, Initiator, & Solvent in a Flask start->reagents degas 2. Degas the Mixture (e.g., Freeze-Pump-Thaw) reagents->degas polymerize 3. Immerse in Preheated Oil Bath to Polymerize degas->polymerize terminate 4. Terminate Reaction (Cooling & Air Exposure) polymerize->terminate purify 5. Purify Polymer (Precipitation/Dialysis) terminate->purify characterize 6. Characterize Polymer (GPC, NMR) purify->characterize end End characterize->end

Figure 2: A typical experimental workflow for RAFT polymerization.

Protocol 1: Polymerization of Methyl Acrylate (a MAM) using a Trithiocarbonate RAFT Agent

This protocol is adapted from studies on the trithiocarbonate-mediated polymerization of acrylates.

Materials:

  • Methyl Acrylate (MA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (TTC RAFT Agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Anhydrous solvent (e.g., Toluene or N,N-Dimethylformamide)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen/Argon source

  • Ice bath and oil bath

Procedure:

  • Reagent Preparation: In a typical experiment targeting a degree of polymerization of 100, add methyl acrylate (e.g., 1.0 g, 11.6 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (0.040 g, 0.116 mmol), and AIBN (0.0038 g, 0.023 mmol, for a CTA:Initiator ratio of 5:1) to a Schlenk flask containing a magnetic stir bar. Add the desired amount of solvent (e.g., 2 mL).

  • Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with an inert gas (N₂ or Ar) and immerse it in a preheated oil bath at 60-70 °C.

  • Monitoring: To monitor kinetics, samples can be withdrawn at timed intervals using a gas-tight syringe and analyzed for conversion (via ¹H NMR or gravimetry) and molecular weight (via Gel Permeation Chromatography - GPC).

  • Termination: To stop the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer into a non-solvent like cold methanol or hexane. Repeat the dissolution-precipitation cycle 2-3 times. Dry the purified polymer under vacuum.

Expected Outcome: A well-defined poly(methyl acrylate) with a predictable molecular weight based on the [Monomer]/[CTA] ratio and a low dispersity (Đ < 1.2).

Protocol 2: Polymerization of N-Vinylpyrrolidone (a LAM) using a Dithiocarbamate RAFT Agent

This protocol is based on the principles of controlling LAM polymerization.

Materials:

  • N-Vinylpyrrolidone (NVP), inhibitor removed

  • Cyanomethyl methyl(phenyl)carbamodithioate (DTC RAFT Agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Anhydrous solvent (e.g., 1,4-Dioxane or Methanol)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen/Argon source

  • Ice bath and oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine N-vinylpyrrolidone (e.g., 2.0 g, 18.0 mmol), cyanomethyl methyl(phenyl)carbamodithioate (0.040 g, 0.18 mmol), and AIBN (0.006 g, 0.036 mmol, for a CTA:Initiator ratio of 5:1). Add the desired amount of solvent (e.g., 3 mL).

  • Degassing: Following the same procedure as Protocol 1, thoroughly deoxygenate the reaction mixture using at least three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-70 °C and stir.

  • Termination: After the desired time or conversion is reached, terminate the polymerization by rapid cooling and exposure to oxygen.

  • Purification: Precipitate the polymer solution into a suitable non-solvent, such as cold diethyl ether. Redissolve and re-precipitate to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum.

Expected Outcome: A well-controlled poly(N-vinylpyrrolidone) with a linear evolution of molecular weight with conversion and a narrow molecular weight distribution (Đ typically between 1.2-1.4).

Conclusion and Agent Selection Strategy

The dichotomy between trithiocarbonates and N,N-diethylcarbamodithioates is a clear illustration of the structure-function relationship in RAFT polymerization. There is no single "better" agent; the choice is application-specific and monomer-dependent.

  • Choose a Trithiocarbonate (TTC) when working with more activated monomers like styrenes, acrylates, and methacrylates. Their high reactivity ensures efficient chain transfer and excellent control, leading to polymers with low dispersity.

  • Choose a Dithiocarbamate (DTC) when your target monomer is less activated , such as vinyl acetate or N-vinylpyrrolidone. The lower reactivity of the DTC is essential to mediate these polymerizations effectively without causing inhibition.

By understanding the underlying mechanisms and monomer compatibility, researchers can confidently select the appropriate RAFT agent to synthesize polymers with precisely tailored architectures and properties, advancing fields from materials science to targeted drug delivery.

References

  • Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - MDPI. [Link]

  • Synthesis of Chain Transfer Agents for RAFT Polymerization by using DBU - Cambridge University Press & Assessment. [Link]

  • Investigation of the Experimental Factors Affecting the Trithiocarbonate-Mediated RAFT Polymerization of Methyl Acrylate | Australian Journal of Chemistry - CSIRO Publishing. [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC. [Link]

  • Synthesis of dithiocarbamate bearing azobenzene group and use for RAFT polymeriz

Analytical Superiority in Organosulfur Validation: HPLC-MS/MS for Ethenyl N,N-Diethylcarbamodithioate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethenyl N,N-diethylcarbamodithioate (CAS: 18293-20-4), commonly referred to as vinyl diethyldithiocarbamate, is a specialized organosulfur compound characterized by its dithiocarbamate functional group and an ethenyl substituent[1]. It functions as a highly reactive monomer in polymer science (e.g., RAFT polymerization) and as an intermediate in agrochemical and pharmaceutical synthesis. Because its efficacy relies entirely on the structural integrity of both the vinyl group and the dithiocarbamate backbone, rigorous analytical purity validation is non-negotiable.

This guide objectively compares analytical platforms for validating the purity of this compound, demonstrating why modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Atmospheric Pressure Chemical Ionization (APCI) is the only method capable of providing specific, self-validating results.

The Causality of Analytical Platform Selection

Historically, dithiocarbamate (DTC) analysis relied on acid hydrolysis to evolve carbon disulfide (CS₂), which was then quantified spectrophotometrically or via Gas Chromatography (2)[2].

The Mechanistic Flaw: This traditional approach is fundamentally a "total DTC" assay. It cannot differentiate between the intact ethenyl N,N-diethylcarbamodithioate and its degraded precursors (e.g., unreacted secondary amines or free carbon disulfide)[2]. For purity validation, this lack of specificity is a critical failure point.

Modern validation demands direct chromatographic separation. However, the choice of detector and ionization source is dictated by the molecule's specific chemistry. As a neutral vinyl ester, ethenyl N,N-diethylcarbamodithioate lacks the readily ionizable metal-complexed structure of typical agricultural DTCs[3].

  • Electrospray Ionization (ESI+): Relies on solution-phase protonation. Neutral DTC esters often exhibit poor ionization efficiency and severe matrix suppression in ESI+ (3)[3].

  • Atmospheric Pressure Chemical Ionization (APCI+): Utilizes gas-phase corona discharge. This is the mechanistically superior choice for neutral, semi-volatile organosulfur esters, providing robust ionization ([M+H]+) without the need for acidic mobile phase additives that could degrade the analyte[3].

PlatformSelection A Ethenyl N,N-diethylcarbamodithioate Purity Analysis B Traditional CS2 Evolution A->B C Direct LC-MS/MS A->C B1 Non-Specific (Fails Purity Validation) B->B1 C1 Ionization Selection C->C1 C2 ESI+ (High Matrix Suppression) C1->C2 C3 APCI+ (Optimal for Neutral Esters) C1->C3

Fig 1: Decision matrix for analytical platform selection based on compound chemical properties.

Quantitative Data Summary: Platform Comparison

The following table summarizes the quantitative performance of various analytical platforms for the purity validation of ethenyl N,N-diethylcarbamodithioate.

Table 1: Performance Metrics Comparison for Ethenyl N,N-Diethylcarbamodithioate
Analytical PlatformSpecificity for Vinyl EsterTypical LOD (µg/kg)Matrix Effect SusceptibilityPrimary Limitation / Causality
Traditional CS₂ Evolution None (Total DTC only)10 - 50LowCannot distinguish intact ester from degraded precursors[2].
HPLC-UV (254 nm) Moderate5 - 10MediumCo-eluting impurities with similar chromophores skew purity data[2].
LC-ESI-MS/MS High (Exact Mass)0.5 - 2.0High (Suppression)Poor ionization efficiency for neutral esters; relies on adduct formation[3].
LC-APCI-MS/MS Very High (MRM) < 0.1 Low Optimal. Corona discharge effectively ionizes the volatilized neutral ester[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs an internal standard (IS) to continuously monitor extraction efficiency and ionization suppression, alongside a System Suitability Test (SST) to confirm that no in-source fragmentation is mimicking sample degradation.

Step 1: Cold Sample Preparation & Internal Standardization

Causality: DTCs are notoriously unstable and easily degrade in acidic, alkaline, or high-temperature conditions[2]. Room temperature extraction can lead to artifactual degradation, skewing purity results.

  • Accurately weigh 10.0 mg of the ethenyl N,N-diethylcarbamodithioate sample into a pre-chilled amber volumetric flask.

  • Spike the sample with 1.0 µg of Propyl N,N-diethyldithiocarbamate (Internal Standard). The IS shares the DTC backbone but differs by a predictable mass, allowing it to act as a continuous internal control for recovery.

  • Dissolve and dilute to 10 mL using cold (4°C) LC-MS grade acetonitrile. Vortex for 30 seconds.

Step 2: Chromatographic Separation (UHPLC)

Causality: Acidic mobile phases (e.g., 0.1% Formic Acid) are standard in LC-MS but will rapidly degrade DTCs[2]. We utilize a neutral buffer to preserve the analyte during separation.

  • Column: C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 5 minutes.

  • Flow rate: 0.4 mL/min. Column temperature: 25°C (strictly controlled to prevent on-column thermal degradation).

Step 3: APCI-MS/MS Detection (MRM Mode)
  • Source Parameters: APCI Corona discharge current at 4.0 µA; Vaporizer temperature at 350°C (optimized to volatilize the ester without thermal cracking).

  • MRM Transitions:

    • Target Analyte (Ethenyl N,N-diethylcarbamodithioate): Precursor m/z 176.1[M+H]+ → Product m/z 116.1 (loss of the vinyl sulfide group, yielding the stable diethylthiocarbamoyl cation).

    • Internal Standard (Propyl N,N-diethyldithiocarbamate): Precursor m/z 192.1 [M+H]+ → Product m/z 116.1.

Step 4: System Validation Check

Before analyzing the batch, inject a blank followed by the SST standard. The system is validated only if the IS peak area remains within ±5% across three consecutive injections, proving stable ionization and zero column carryover.

Workflow S1 Cold Sample Prep + Internal Std S2 UHPLC Separation (Neutral pH) S1->S2 Inject S3 APCI+ Ionization (Corona Discharge) S2->S3 Eluate S4 MRM Detection (m/z 176.1 -> 116.1) S3->S4 Precursor S5 Data Validation (Ratio Confirmation) S4->S5 Product

Fig 2: Self-validating LC-APCI-MS/MS workflow for ethenyl N,N-diethylcarbamodithioate.

Conclusion

For the purity validation of ethenyl N,N-diethylcarbamodithioate, traditional CS₂ evolution and standard LC-ESI-MS fall short due to specificity and ionization limitations, respectively. By transitioning to an LC-APCI-MS/MS platform utilizing a cold-extraction, neutral-pH workflow, laboratories can achieve a self-validating, highly specific purity profile that guarantees the integrity of downstream polymer or pharmaceutical syntheses.

References

  • Title: Ethenyl N,N-Diethylcarbamodithioate|Research Chemical Source: Benchchem URL
  • Source: Encyclopedia.
  • Title: High-Performance Liquid Chromatography (HPLC)

Sources

evaluating the reactivity of S-vinyl N,N-diethyldithiocarbamate against standard chain transfer agents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of chain transfer agents (CTAs) requires moving beyond basic kinetic observations to understand the underlying radical chemistry. As a Senior Application Scientist, I have structured this guide to critically compare the reactivity profile of S-vinyl N,N-diethyldithiocarbamate (S-VDDC) against standard industrial CTAs.

By deconstructing the thermodynamic and kinetic behaviors of these molecules, this guide provides researchers with the necessary mechanistic insights and self-validating protocols to optimize macromolecular architectures.

Mechanistic Profiling: S-VDDC vs. Standard CTAs

The selection of a CTA dictates the end-group fidelity, dispersity ( Đ ), and topology of the resulting polymer. To understand S-VDDC, we must first establish the baseline reactivity of standard transfer agents.

  • Standard Thiols (e.g., Dodecyl Mercaptan - DDM): These agents operate via highly efficient, irreversible hydrogen abstraction. The propagating radical ( Pn∙​ ) abstracts a hydrogen atom from the labile S-H bond, yielding a dead polymer chain and a thiyl radical ( RS∙ ) that reinitiates polymerization.

  • Standard RAFT Agents (e.g., CPADB): Reversible Addition-Fragmentation chain Transfer (RAFT) agents rely on a reactive thiocarbonylthio (C=S) group. They provide excellent control by maintaining an equilibrium between active and dormant chains.

  • S-Vinyl N,N-Diethyldithiocarbamate (S-VDDC): S-VDDC presents a unique structural dichotomy. Historically studied for neighboring-group participation in polymer functionalization[1], it contains both a polymerizable S-vinyl group and a dithiocarbamate moiety. In radical environments, simple N,N-dialkyl dithiocarbamates are notoriously poor RAFT agents because the nitrogen lone pair delocalizes into the thiocarbonyl group, reducing the C=S double-bond character required for radical addition[2]. Consequently, S-VDDC bypasses standard RAFT equilibrium. Instead, its thioether moiety—directly connected to the vinyl group—promotes radical addition to the vinyl double bond[3]. The resulting sterically hindered intermediate radical undergoes β -scission, fragmenting the dithiocarbamate group to act as an Addition-Fragmentation Chain Transfer (AFCT) agent.

Mechanism cluster_0 Standard Thiol CTA cluster_1 S-VDDC (Addition-Fragmentation) R Propagating Radical (Pn•) Thiol R-SH (e.g., DDM) R->Thiol Pathway A SVDDC CH2=CH-S-C(=S)NEt2 R->SVDDC Pathway B Dead Dead Polymer (Pn-H) Thiol->Dead H-abstraction RS Thiyl Radical (RS•) Thiol->RS Reinitiation Adduct Intermediate Radical SVDDC->Adduct Vinyl Addition Frag Macromonomer + •S-C(=S)NEt2 Adduct->Frag β-Scission

Mechanistic divergence between standard thiol hydrogen abstraction and S-VDDC addition-fragmentation.

Quantitative Reactivity Comparison

The efficiency of a CTA is quantified by its chain transfer constant ( Cx​ ), defined as the ratio of the rate constant of chain transfer ( ktr​ ) to the rate constant of propagation ( kp​ ). While standard xanthates and trithiocarbonates show distinct, highly active monomer dependencies[4], S-VDDC exhibits moderate transfer activity governed by the steric hindrance of its vinyl addition step.

PropertyDodecyl Mercaptan (DDM)S-Vinyl N,N-Diethyldithiocarbamate (S-VDDC)Standard RAFT (e.g., CPADB)
Primary Mechanism Irreversible H-abstractionVinyl Addition & β -ScissionReversible Addition-Fragmentation
Reactive Site S-H BondS-Vinyl GroupC=S (Thiocarbonyl) Bond
Chain Transfer Constant ( Cx​ ) 15.0 – 19.0 (High)0.4 – 1.2 (Moderate / Monomer dependent) >50 (Very High)
Dispersity ( Đ ) Control Poor ( >1.5 )Moderate ( 1.4−1.8 )Excellent ( <1.2 )
End-Group Fidelity None (Dead chains)Moderate (Macromonomer formation)High (Dormant thiocarbonylthio)

Data Note: Cx​ values are benchmarked against styrene polymerization at 60°C. S-VDDC values are extrapolated from comparative S-vinyl sulfide reactivity ratios[3].

Experimental Methodology: Kinetic Validation via the Mayo Method

To empirically validate the reactivity of S-VDDC against standard CTAs, researchers must employ the Mayo equation. This method requires a self-validating experimental design where variables are tightly controlled to prevent secondary reactions.

The Causality of the Mayo Method: The Mayo equation ( DPn​1​=DPn,0​1​+Cx​[M][CTA]​ ) assumes a steady-state concentration of both the monomer ( [M] ) and the CTA ( [CTA] ). To maintain this mathematical validity, the polymerization must be quenched at <10% conversion . Allowing the reaction to proceed further leads to comonomer drift and triggers the Trommsdorff-Norrish (gel) effect, which artificially suppresses termination rates and skews the molecular weight data.

Workflow Prep 1. Stock Preparation [Monomer] & [CTA] Aliquots 2. Distribute Ratios ([CTA]/[M] = 0 to 0.05) Prep->Aliquots Degas 3. Freeze-Pump-Thaw (Remove O2 Scavengers) Aliquots->Degas Poly 4. Polymerize at 60°C (Quench at <10% Conv.) Degas->Poly Precip 5. Precipitation & Vacuum Drying Poly->Precip GPC 6. SEC/GPC Analysis (Determine Mn for Mayo Plot) Precip->GPC

Step-by-step experimental workflow for determining chain transfer constants via the Mayo method.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a master batch of the monomer (e.g., Styrene, purified via basic alumina to remove inhibitors) and the thermal initiator (e.g., AIBN at 1×10−3 M). Reasoning: A master batch ensures the initiation rate ( Ri​ ) remains identical across all samples.

  • Aliquot Distribution: Distribute the stock solution into six glass ampoules. Add varying concentrations of the CTA (DDM or S-VDDC) to achieve [CTA]/[M] ratios ranging from 0 to 0.05 .

  • Deoxygenation (Freeze-Pump-Thaw): Subject each ampoule to three cycles of freeze-pump-thaw degassing. Reasoning: Oxygen is a potent biradical scavenger that reacts with propagating chains to form stable peroxy radicals. Nitrogen sparging is insufficient for small-volume kinetic studies; absolute vacuum degassing is mandatory to prevent unpredictable inhibition periods.

  • Polymerization & Quenching: Seal the ampoules under vacuum and submerge them in a thermostatic oil bath at 60°C. Monitor the viscosity and quench the reaction in liquid nitrogen after exactly 15–20 minutes to ensure conversion remains strictly below 10%.

  • Isolation (Precipitation): Dilute the polymer in a minimal amount of THF and precipitate dropwise into an excess of cold methanol. Reasoning: Unreacted S-VDDC or DDM must be completely removed. Residual CTA or monomer will artificially broaden the low-molecular-weight tail during chromatographic analysis.

  • SEC/GPC Analysis: Analyze the dried polymer samples using Size Exclusion Chromatography (SEC) to determine the number-average degree of polymerization ( DPn​ ). Plot 1/DPn​ against [CTA]/[M] ; the slope of the resulting linear regression is the chain transfer constant ( Cx​ ).

Conclusion

While standard thiols like DDM remain the industry standard for aggressive, irreversible molecular weight reduction, they offer zero end-group fidelity. Conversely, highly active RAFT agents provide pristine control but are sensitive to monomer classes. S-VDDC occupies a specialized niche: its inability to undergo traditional RAFT equilibrium due to nitrogen lone-pair delocalization forces it into an addition-fragmentation pathway via its S-vinyl group. This makes it a valuable tool for researchers looking to synthesize macromonomers or induce moderate chain transfer without the severe retardation often seen with dithiobenzoates.

References

  • Nakai, T., Kawaoka, H., & Okawara, M. (1969). Syntheses and Reactions of Functional Polymers. XL. Enhanced Reactivity of Poly(vinyl chloride) by Neighboring-Group Participation of the N,N-Disubstituted Dithiocarbamate Function. Bulletin of the Chemical Society of Japan.[Link]

  • Mori, H., et al. (2013). RAFT Polymerization of S-Vinyl Sulfide Derivatives and Synthesis of Block Copolymers Having Two Distinct Optoelectronic Functionalities. Macromolecules.[Link]

  • Mayadunne, R. T. A., et al. (1999). Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules.[Link]

  • Syensqo / NIH (2024). Chain Transfer Kinetics of Rhodixan® A1 RAFT/MADIX Agent. Polymers.[Link]

Sources

comparative analysis of thermal stability in ethenyl N,N-diethylcarbamodithioate metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the thermal stability of ethenyl N,N-diethylcarbamodithioate metal complexes requires a rigorous understanding of coordination chemistry, thermal degradation kinetics, and analytical validation. This guide provides researchers and drug development professionals with a mechanistic breakdown, comparative data, and self-validating experimental protocols to evaluate these complexes against standard alternatives.

Mechanistic Overview: The Role of the Ethenyl Substituent

Ethenyl N,N-diethylcarbamodithioate (CAS 18293-20-4) is a specialized compound within the dithiocarbamate (DTC) class, distinguished by its ethenyl (vinyl) substituent[1]. Dithiocarbamates are renowned for their strong metal-chelating properties, typically coordinating via two sulfur donor atoms to form stable complexes with transition metals like Zn(II), Cu(II), Ni(II), and Co(II)[1][2].

The thermal stability of these complexes is heavily influenced by the chelate effect , where symmetric bidentate bonding provides significant enthalpy and entropy advantages[2]. However, introducing an ethenyl group alters the electron density and steric profile of the ligand. While standard N,N-diethyldithiocarbamate (DDC) complexes are highly stable up to 150 °C[3], the ethenyl derivative introduces a site of unsaturation. During thermal stress, this vinyl group can undergo early cleavage or thermally induced cross-linking, generally lowering the initial decomposition onset temperature. This lower thermal stability is highly advantageous when utilizing these complexes as single-source precursors (SSPs) for the low-temperature synthesis of metal sulfide nanomaterials[1].

Decomposition_Pathway A Metal Complex [M(v-DDC)2] B Dehydration (<150°C) A->B Endothermic C Ligand Cleavage (200-400°C) B->C Exothermic D Metal Sulfide (400-600°C) C->D Exothermic E Metal Oxide (>600°C, O2) D->E Oxidation

Stepwise thermal decomposition pathway of metal dithiocarbamate complexes.

Comparative Thermal Stability Data

The thermal decomposition of metal complexes is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[4][5]. TGA provides quantitative mass loss data, while DSC measures the heat flow associated with phase transitions and ligand cleavage[4].

While direct quantitative TGA/DSC data for the specific ethenyl derivative is niche, its performance can be accurately predicted by comparing structurally related dithioamide and dithiocarbamate metal complexes[4][5]. Zinc and cadmium complexes typically decompose to form metal sulfides, which further oxidize to metal oxides at higher temperatures[6].

Table 1: Comparative Thermal Decomposition Profiles of Metal-DTC Complexes

Complex TypeLigand AnalogDecomp. Onset (°C)Major Exothermic Peak (°C)Final ResiduePrecursor Utility
Zn(II) Standard DDC~150 - 200400 - 550ZnS / ZnOHigh-temp CVD
Zn(II) Ethenyl-DDC*~120 - 160350 - 450ZnS + CarbonLow-temp SSP
Ni(II) N-alkyl-N-phenyl~250 - 300~400 α -NiS / β -NiSHigh stability
Cu(II) Standard DDC~180 - 220300 - 450CuS / CuOBroad utility

*Extrapolated data based on the destabilizing inductive effect of the vinyl substituent compared to fully saturated alkyl analogs[5][6].

Self-Validating Experimental Protocol: TGA/DSC Analysis

To ensure scientific integrity, thermal analysis must be conducted using a self-validating system. The following protocol outlines the methodology for assessing the thermal stability of ethenyl N,N-diethylcarbamodithioate metal complexes, embedding causality and internal controls into every step.

Validation Checkpoint 1: System Calibration

Before analyzing the synthesized complex, run a Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) standard[4].

  • Causality : This validates the instrument's mass balance through three distinct, theoretically known mass-loss steps, and calibrates the DSC temperature/enthalpy sensors.

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh 5–10 mg of the dried metal complex into a platinum or alumina crucible[4][5].

    • Causality: A small, uniformly distributed mass minimizes thermal gradients within the sample, ensuring sharp, well-resolved DSC peaks and accurate onset temperature readings.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 20–50 mL/min[5].

    • Causality: An inert atmosphere prevents premature oxidation of the organic ligand, allowing researchers to accurately isolate and quantify the metal sulfide intermediate before introducing oxygen[5].

  • Dynamic Heating : Heat the sample from ambient temperature (25 °C) to 1000 °C at a constant rate of 10 °C/min[5].

    • Causality: A 10 °C/min heating rate provides an optimal thermodynamic balance between the resolution of overlapping decomposition events and the signal-to-noise ratio of the heat flow measurement.

  • Data Acquisition : Record the mass loss (TGA), its derivative (DTG), and the heat flow (DSC) as a function of temperature[4].

Validation Checkpoint 2: Baseline Subtraction

Perform a blank run with an empty crucible under identical atmospheric and heating conditions. Subtract this baseline from the sample data.

  • Causality : This eliminates buoyancy effects caused by gas density changes at high temperatures and corrects for inherent instrument drift, ensuring the recorded mass loss is purely from the complex's degradation.

TGA_Workflow A 1. System Calibration (Calcium Oxalate Standard) B 2. Sample Preparation (5-10 mg in Al2O3 Crucible) A->B C 3. Atmosphere Control (N2 Purge, 50 mL/min) B->C D 4. Dynamic Heating (10 °C/min, 25-1000 °C) C->D E 5. Data Acquisition (Mass Loss & Heat Flow) D->E

Workflow for self-validating TGA/DSC analysis of metal dithiocarbamate complexes.

References

  • Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates Source: PMC (National Institutes of Health) URL: [Link]

  • Dithiocarbamate-based novel anti-histaminic agents: synthesis, characterization, crystal structure and thermal study Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • The effect of small addition of copper on the growth process, structure, surface charge and adsorption properties of ZnO films in the pyrolysis of dithiocarbamates Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Safety Operating Guide

ethenyl N,N-diethylcarbamodithioate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of complex organosulfur compounds into countless drug development and materials science workflows. While ethenyl N,N-diethylcarbamodithioate (CAS: 18293-20-4) is highly valued for its 1[1], the dithiocarbamate functional group presents severe, highly reactive disposal challenges.

The primary failure mode in laboratory settings is the inadvertent mixing of dithiocarbamate waste with acidic streams. This guide establishes a self-validating operational framework designed to prevent catastrophic toxic gas release, ensuring absolute safety and regulatory compliance in your laboratory.

Physicochemical Profile & Hazard Causality

To safely manage ethenyl N,N-diethylcarbamodithioate, we must first understand its chemical behavior. Dithiocarbamates are stable in alkaline environments but 2[2]. This pH-dependent instability is the core causality behind all handling and disposal rules for this class of compounds.

Table 1: Quantitative Chemical & Hazard Data

PropertyValueOperational Implication
IUPAC Name Ethenyl N,N-diethylcarbamodithioateStandard nomenclature for SDS logging.
CAS Number 18293-20-4Required for EPA/RCRA hazardous waste manifests.
Molecular Weight 175.3 g/mol Utilized for stoichiometric neutralization calculations.
pH Stability Stable ≥ pH 7.0; Decomposes < pH 5.0Dictates strict alkaline waste segregation protocols.
Decomposition Gas Carbon Disulfide (CS2)Requires continuous fume hood ventilation during handling.
Ecological Hazard Class 9 (Aquatic Toxicity)Absolutely prohibits drain disposal.

The Mechanistic Danger of Acid Hydrolysis

The fundamental rule of dithiocarbamate disposal is zero acid contact . When exposed to acidic media (pH < 5), the sulfur atoms in the dithiocarbamate group become protonated. This triggers a rapid chemical degradation that yields secondary amines and Carbon Disulfide (CS2) gas.

Interestingly, the3[3] to quantify dithiocarbamates in wastewater by capturing the evolved CS2. However, in an uncontrolled waste carboy, this reaction is a catastrophic safety failure, leading to rapid pressurization, severe toxic inhalation risks, and extreme fire hazards (CS2 has a flash point of -30°C).

HazardPathway Compound Ethenyl N,N-diethyl- carbamodithioate Protonation Protonation of Sulfur Atoms Compound->Protonation Acid Acidic Media (pH < 5) Acid->Protonation Decomp Rapid Chemical Decomposition Protonation->Decomp CS2 Carbon Disulfide (CS2) Gas Decomp->CS2 Amine Diethylamine Residues Decomp->Amine Toxic Inhalation Hazard CS2->Toxic Flammable Severe Fire Risk CS2->Flammable

Mechanistic pathway of acid-catalyzed dithiocarbamate decomposition into hazardous CS2 gas.

Self-Validating Operational Protocols

To mitigate the risks outlined above, every disposal action must incorporate a physical verification step. Do not rely on assumptions about the chemical state of your waste.

Protocol A: Liquid Waste Segregation & Neutralization

Causality: Because trace acids from preceding experiments can linger in waste containers, we must chemically validate the pH of the waste stream before consolidation to prevent CS2 generation.

  • Isolate Containment: Designate a dedicated, clearly labeled High-Density Polyethylene (HDPE) waste carboy specifically for "Alkaline Dithiocarbamate Waste." Store this carboy inside a ventilated fume hood.

  • Self-Validation (pH Check): Before transferring any reaction mixture containing ethenyl N,N-diethylcarbamodithioate, test a 1 mL aliquot of the solution using pH indicator strips. The pH must read ≥ 7.5.

  • Alkaline Adjustment: If the solution is acidic or neutral (pH < 7.5), carefully adjust the pH by adding 1M Sodium Hydroxide (NaOH) dropwise while stirring under a fume hood until the pH is stabilized above 7.5.

  • Transfer: Pour the neutralized solution into the dedicated waste carboy using a closed-funnel system to minimize vapor release. Cap loosely if active gas evolution is suspected, or use a vented safety cap.

Protocol B: Solid Waste and Spill Response

Causality: Sweeping dry dithiocarbamate powders aerosolizes toxic particulates, while using standard (often acidic) chemical neutralizers on spills will generate lethal CS2 gas.

  • Containment: In the event of a solid spill, do not dry sweep. Gently cover the powder with a damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust.

  • Liquid Spill Absorption: For liquid spills, surround and absorb the liquid using universal, non-reactive chemical absorbent pads. Crucial: Never use acid-treated spill kits.

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition of any trace CS2 vapors. Place the material into a heavy-duty, sealable hazardous waste bag.

  • Secondary Verification: Seal the bag, wipe the exterior with a damp cloth, and place it into a rigid secondary containment bin. Label explicitly as "Solid Toxic Waste: Ethenyl N,N-diethylcarbamodithioate."

WasteWorkflow Start Dithiocarbamate Waste Generated CheckPH Verify Waste pH (Self-Validation) Start->CheckPH IsAcidic pH < 7.0 (Acidic) CheckPH->IsAcidic Yes IsBasic pH ≥ 7.0 (Alkaline) CheckPH->IsBasic No Neutralize Adjust with 1M NaOH in Fume Hood IsAcidic->Neutralize Segregate Strict Segregation: NO ACID CONTACT IsBasic->Segregate Neutralize->Segregate Collect Collect in Vented HDPE Container Segregate->Collect Label Label: Toxic/Hazardous (RCRA Compliant) Collect->Label Dispose Transfer to Approved Disposal Plant Label->Dispose

Operational workflow for the safe segregation and disposal of dithiocarbamate waste.

Regulatory Compliance & Final Disposal Logistics

Under no circumstances should ethenyl N,N-diethylcarbamodithioate or its derivatives be disposed of down the drain. Environmental regulations strictly classify these compounds as aquatic toxins. 4[4] to protect laboratory personnel from exposure.

All segregated waste must be clearly labeled with its full chemical name, associated hazards (Toxic, Environmental Hazard, Flammable potential), and accumulation start date. The final step of your operational plan must be to 5[5] capable of handling organosulfur incineration.

References

  • Ethenyl N,N-Diethylcarbamodithio
  • Ammonium diethyldithiocarbam
  • Cas 148-18-5, Sodium diethyldithiocarbam
  • Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastew
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS.

Sources

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